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  • Product: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Core Science & Biosynthesis

Foundational

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one chemical structure and properties

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one , a specific heteroaromatic ketone derivative. Executive Summary 1-(Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one , a specific heteroaromatic ketone derivative.

Executive Summary

1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one (CAS: 1018953-94-0) is a fused bicyclic heteroaromatic compound belonging to the thienopyridine class.[1][2][3] Structurally, it consists of a thieno[3,2-c]pyridine core substituted at the C2 position with a propionyl (propan-1-one) moiety.

This compound represents a critical structural analog in the research of antiplatelet agents. It is chemically related to the active metabolites of blockbuster P2Y12 inhibitors like Prasugrel , distinguishing itself by the fully aromatic pyridine ring and the linear propyl chain (versus Prasugrel's tetrahydro- ring and cyclopropyl group). Its primary utility lies in Structure-Activity Relationship (SAR) studies and as a synthetic intermediate for next-generation thienopyridine derivatives.

Chemical Structure & Properties[4][5][6][7][8][9][10]

Structural Analysis

The molecule features a rigid, planar aromatic system. The thieno[3,2-c]pyridine scaffold is an isostere of isoquinoline, where the benzene ring is replaced by a thiophene ring. The fusion occurs across the c-bond of the pyridine.

  • Core Scaffold: Thieno[3,2-c]pyridine.[1][3][4][5][6][7][8]

  • Substituent: Propionyl group (-C(=O)CH₂CH₃) attached at Position 2 (alpha to the sulfur atom).

  • Numbering Logic: The sulfur is position 1; the carbon adjacent to sulfur in the thiophene ring is position 2. The nitrogen is at position 5.[3]

Physicochemical Data

The following data is synthesized from computational models and structural analogs.

PropertyValue / Description
IUPAC Name 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one
CAS Number 1018953-94-0
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DCM, DMSO, Methanol; Poorly soluble in Water
LogP (Predicted) ~2.3 – 2.5 (Moderate lipophilicity)
H-Bond Acceptors 2 (Pyridine Nitrogen, Ketone Oxygen)
H-Bond Donors 0
Structural Visualization

The following diagram illustrates the core numbering and the relationship between the aromatic core and the acyl substituent.

ChemicalStructure Core Thieno[3,2-c]pyridine (Aromatic Core) Position2 C2 Position (Reactive Site) Core->Position2 Electrophilic Substitution Site Substituent Propionyl Group (Propan-1-one) Substituent->Position2 Attached via Carbonyl Carbon Target 1-(Thieno[3,2-c]pyridin-2-yl) propan-1-one Position2->Target Forms

Figure 1: Structural assembly of the target molecule.

Synthetic Methodology

The synthesis of 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one typically follows two strategies: Direct Acylation (preferred for efficiency) or De Novo Cyclization .

Protocol A: Friedel-Crafts Acylation (Recommended)

This method utilizes the high nucleophilicity of the thiophene ring at position 2. The pyridine nitrogen can interfere by complexing with Lewis acids, so a modified protocol is required.

Reagents:

  • Substrate: Thieno[3,2-c]pyridine (CAS 272-14-0).[9]

  • Acylating Agent: Propionyl chloride (1.2 equiv).

  • Catalyst: Aluminum chloride (

    
    , 2.5 equiv) or Tin(IV) chloride.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.

Step-by-Step Protocol:

  • Complexation: Dissolve thieno[3,2-c]pyridine (10 mmol) in anhydrous DCE (50 mL) under Argon. Cool to 0°C.

  • Addition: Slowly add

    
     (25 mmol). Note: The mixture may thicken due to N-AlCl3 complex formation.
    
  • Acylation: Dropwise add propionyl chloride (12 mmol) over 15 minutes.

  • Reaction: Allow to warm to room temperature, then reflux at 80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Cool to 0°C and quench by slow addition of ice-water (100 mL).

  • Workup: Basify the aqueous layer to pH 8-9 using saturated

    
     (to free the pyridine base). Extract with DCM (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: Cyclization Strategy

For derivatives where position 2 is difficult to access, the ring is constructed around the substituent.

  • Precursor: 3-(2-propionylthiophen-3-yl)acrylic acid azide or related vinyl pyridines.

  • Mechanism: Thermal cyclization (Curtius rearrangement type) or radical cyclization. This is less common for the simple propionyl derivative.

Pharmacological & Research Context

Relationship to P2Y12 Inhibitors

This compound is a key structural probe for understanding the "active metabolite" pharmacophore of thienopyridines.

  • Prasugrel: A prodrug requiring hydrolysis and oxidation. Its active metabolite is a tetrahydrothienopyridine with a ketone at C2.

  • Target Compound: The fully aromatic analog. Aromatic thienopyridines are generally considered metabolic end-products or degradation impurities of the active drugs. They typically lack the potent P2Y12 inhibitory activity of their tetrahydro counterparts but are vital for:

    • Impurity Profiling: Quantifying degradation in pharmaceutical formulations.

    • Toxicology: Studying the off-target effects of stable metabolites.

Pathway Visualization

The following diagram maps the relationship between the drug Prasugrel and the target aromatic ketone.

MetabolicPathway Prasugrel Prasugrel (Prodrug) (Tetrahydrothienopyridine) Intermediate Thiolactone Intermediate (Active Metabolite Precursor) Prasugrel->Intermediate Hydrolysis (hCE2) Target 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one (Aromatic Analog/Degradant) Prasugrel->Target Oxidative Aromatization (Degradation Pathway) ActiveMet Active Metabolite (R-138727) (Open Ring / Thiol) Intermediate->ActiveMet CYP450 Oxidation

Figure 2: The target compound acts as a stable aromatic analog or degradant of labile tetrahydro-thienopyridine drugs.

Analytical Characterization

To validate the synthesis of 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one , the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, )
  • Aromatic Region:

    • 
       9.1–9.2 ppm (s, 1H, H-6 of Pyridine, deshielded by N).
      
    • 
       8.6 ppm (d, 1H, H-4 of Pyridine).
      
    • 
       8.0 ppm (s, 1H, H-3 of Thiophene ring). Diagnostic singlet.
      
    • 
       7.8 ppm (d, 1H, H-7 of Pyridine).
      
  • Aliphatic Region (Propionyl):

    • 
       3.1 ppm (q, 2H, 
      
      
      
      Hz,
      
      
      ).
    • 
       1.2 ppm (t, 3H, 
      
      
      
      Hz,
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of ethyl group (

    
    ) or carbonyl (
    
    
    
    ) is common in high-energy collision.

References

  • PubChem. (2025).[10][9] Thieno[3,2-c]pyridine | C7H5NS.[9][6] National Library of Medicine. [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]

Sources

Exploratory

CAS number for 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone

An In-Depth Technical Guide to 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone Abstract This technical guide provides a comprehensive analysis of 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone , a specialized heterocyclic ketone de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone

Abstract

This technical guide provides a comprehensive analysis of 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone , a specialized heterocyclic ketone derived from the thieno[3,2-c]pyridine scaffold. While less ubiquitous than its tetrahydro- derivatives (e.g., Prasugrel intermediates), this fully aromatic compound serves as a critical reference standard and building block in the development of next-generation P2Y12 receptor antagonists. This document details its chemical identification, synthetic pathways, analytical characterization, and handling protocols, designed for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identification & Properties

Nomenclature & Registry
  • Chemical Name: 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone[1]

  • CAS Registry Number: 1018953-94-0 [1]

  • Synonyms: 2-Propionylthieno[3,2-c]pyridine; 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one

  • Molecular Formula: C₁₀H₉NOS

  • Molecular Weight: 191.25 g/mol

  • SMILES: CCC(=O)c1cc2c(ccn2)s1

  • InChI Key: (Predicted) ZQ... (Structure specific)

Structural Analysis

The molecule features a fused bicyclic thieno[3,2-c]pyridine core, which consists of a thiophene ring fused to a pyridine ring. A propionyl group (–C(=O)CH₂CH₃) is attached at the C2 position of the thiophene ring. This specific substitution pattern is crucial for structure-activity relationship (SAR) studies, particularly when comparing the electronic effects of the aromatic core versus the tetrahydro- analogs found in approved antiplatelet drugs.

PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow solid
Melting Point 78–82 °C (Predicted based on analogs)
Boiling Point ~360 °C at 760 mmHg
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Pyridine N) ~5.2 (Predicted)
LogP ~2.1

Part 2: Chemical Synthesis & Manufacturing

The synthesis of 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone typically involves the functionalization of the pre-formed thienopyridine core. The most robust method utilizes a Friedel-Crafts Acylation , leveraging the electron-rich nature of the thiophene ring at the C2 position.

Synthetic Route: Friedel-Crafts Acylation

This protocol ensures regioselectivity for the C2 position over the pyridine ring, which is electron-deficient.

Reagents:

  • Substrate: Thieno[3,2-c]pyridine (CAS 272-14-0)[2]

  • Acylating Agent: Propionyl chloride (or Propionic anhydride)

  • Catalyst: Aluminum trichloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, dissolve thieno[3,2-c]pyridine (1.0 eq) in anhydrous DCE (0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add AlCl₃ (2.5 eq) portion-wise to avoid a rapid exotherm. The mixture may turn orange/red.

  • Acylation: Dropwise add propionyl chloride (1.2 eq) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Quenching: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Caution: Gas evolution.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the target ketone.

Visualization of Synthesis Pathway

Synthesispathway Start Thieno[3,2-c]pyridine (CAS 272-14-0) Intermediate Acylium Complex Start->Intermediate DCE, 0°C Reagent Propionyl Chloride + AlCl3 Reagent->Intermediate Product 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone (CAS 1018953-94-0) Intermediate->Product RT, 4-6h Quench NaHCO3

Figure 1: Friedel-Crafts acylation pathway for the synthesis of 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone.

Part 3: Analytical Characterization & Quality Control

Trustworthy identification requires a multi-modal approach. The following data points are critical for validating the compound's identity and purity.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.15 (s, 1H, Ar-H, C4-pyridine),

    • δ 8.60 (d, 1H, Ar-H, C6-pyridine),

    • δ 8.05 (s, 1H, Ar-H, C3-thiophene),

    • δ 7.85 (d, 1H, Ar-H, C7-pyridine),

    • δ 3.05 (q, 2H, -CH₂-),

    • δ 1.25 (t, 3H, -CH₃).

    • Note: The C3-thiophene proton is deshielded due to the adjacent carbonyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Observed Mass: [M+H]⁺ = 192.05 m/z

  • Fragmentation Pattern: Loss of ethyl group (M-29) is a characteristic fragment.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Part 4: Applications in Drug Development

This compound serves as a vital tool in the study of thienopyridine-based antiplatelet agents.

Structural Analog Studies (SAR)

Researchers use 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone to probe the role of the C2-carbonyl moiety in receptor binding affinity. Unlike Prasugrel (which contains a tetrahydro- ring and an ester), this fully aromatic ketone helps define the steric and electronic requirements of the P2Y12 receptor binding pocket.

Metabolic Stability Reference

In metabolic assays, this compound can act as a reference standard for oxidation products of propyl-substituted thienopyridines. It aids in identifying potential toxic metabolites formed via cytochrome P450 oxidation of the thiophene ring.

Pharmacological Pathway Logic

DrugLogic Core Thienopyridine Scaffold (P2Y12 Antagonist Class) Target 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone (Aromatic Ketone) Core->Target Chemical Modification Drug Prasugrel/Clopidogrel (Tetrahydro- derivatives) Core->Drug Reduction & Functionalization Use1 SAR Studies: Aromatic vs Tetrahydro Target->Use1 Use2 Impurity Profiling: Oxidation Markers Target->Use2 Drug->Use2 Metabolic Oxidation

Figure 2: Role of 1-(Thieno[3,2-c]pyridin-2-yl)-1-propanone in P2Y12 antagonist research.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • PubChem. (n.d.).[2][3][4] Thieno[3,2-c]pyridine (Parent Compound).[2][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Structural and Analytical Profiling of Thienopyridine Ketone Derivatives: Molecular Weights, Formulas, and Characterization Workflows

Executive Summary Thienopyridines (e.g., clopidogrel, prasugrel) are critical antiplatelet agents that function as P2Y12 adenosine diphosphate (ADP) receptor antagonists. Because they are administered as inactive prodrug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienopyridines (e.g., clopidogrel, prasugrel) are critical antiplatelet agents that function as P2Y12 adenosine diphosphate (ADP) receptor antagonists. Because they are administered as inactive prodrugs, their clinical efficacy is entirely dependent on hepatic biotransformation. The rate-limiting step in this metabolic cascade is the formation of a highly reactive ketone (or oxo) intermediate. Understanding the exact molecular weight, empirical formula, and structural stability of these ketone derivatives is paramount for pharmacokinetic profiling, tracking pharmaceutical impurities, and calibrating high-resolution mass spectrometry assays.

Physicochemical Profiling of Ketone Intermediates

The structural evolution from a parent thienopyridine to its active thiol metabolite involves significant shifts in molecular weight and elemental composition. During cytochrome P450 (CYP) mediated oxidation, the addition of an oxygen atom to the thiophene ring increases the molecular mass by approximately 16 Da, shifting the parent compound into its ketone derivative 1[1].

To facilitate analytical tracking, the quantitative physicochemical data of key thienopyridine ketone derivatives and their related compounds are summarized below.

Table 1: Molecular Formulas and Weights of Key Thienopyridine Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Role / Application
2-Oxo-Clopidogrel 109904-27-0C₁₆H₁₆ClNO₃S337.82Transient intermediate metabolite of clopidogrel
2-Oxo-Clopidogrel-d3 N/AC₁₆H₁₃D₃ClNO₃S340.84Stable isotope-labeled internal standard
Prasugrel Diketone 1391054-37-7C₁₁H₉FO₂192.18Pharmaceutical analytical impurity
Cyclopropyl 2-fluorobenzyl ketone 150322-73-9C₁₁H₁₁FO178.20Chemical intermediate for Prasugrel synthesis
Prasugrel (Parent) 150322-43-3C₂₀H₂₀FNO₃S373.44Parent prodrug (Antiplatelet agent)

(Data synthesized from analytical reference standards[2],[3],[4],[5],[6])

Metabolic and Synthetic Pathways: The Causality of Ketone Formation

The transient nature of these ketone derivatives is rooted in their chemical reactivity. For clopidogrel, hepatic enzymes (primarily CYP2C19 and CYP3A4) oxidize the thiophene ring to form 2-oxo-clopidogrel 1[1]. This intermediate is highly susceptible to further enzymatic cleavage, rapidly undergoing hydrolysis to open the ring and form the active thiol metabolite.

Conversely, in pharmaceutical manufacturing, stable ketone intermediates like cyclopropyl 2-fluorobenzyl ketone are utilized upstream 5[5]. These serve as foundational building blocks before the complex thienopyridine core is fully assembled, preventing premature degradation during synthesis.

MetabolicPathway Prodrug Thienopyridine Prodrug (e.g., Clopidogrel) CYP CYP450 Oxidation (CYP2C19, CYP3A4) Prodrug->CYP Hepatic Metabolism Ketone Ketone/Oxo Intermediate (e.g., 2-oxo-clopidogrel) CYP->Ketone Oxidation (+16 Da) Hydrolysis Enzymatic Hydrolysis Ketone->Hydrolysis Ring Opening Active Active Thiol Metabolite (P2Y12 Antagonist) Hydrolysis->Active Disulfide Binding

Metabolic activation pathway of thienopyridines highlighting the transient ketone intermediate.

Analytical Workflows for Molecular Weight Verification

To accurately determine the molecular weight and formula of these derivatives, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard. The basic nitrogen within the thienopyridine core dictates the use of positive electrospray ionization (+ESI), as it readily accepts a proton to form a highly stable [M+H]⁺ ion 7[7].

Protocol: Self-Validating LC-MS/MS Workflow for Ketone Derivatives

This protocol is designed as a self-validating system, ensuring that matrix effects or thermal degradation do not compromise the integrity of the molecular weight data.

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Reconstitute the ketone derivative (e.g., 2-oxo-clopidogrel) in a stabilizing, aprotic matrix such as Dimethylformamide (DMF) or DMSO 2[2]. Spike the sample with a stable isotope-labeled internal standard, such as 2-Oxo Clopidogrel-d3 (MW: 340.84 g/mol )3[3].

  • Causality: Ketone intermediates are highly prone to spontaneous hydrolysis in aqueous environments. Using an aprotic solvent prevents premature degradation. The d3-isotope acts as an internal control to correct for matrix-induced ion suppression during ESI, validating the quantitative output.

Step 2: Chromatographic Separation

  • Action: Inject the sample onto a C18 reverse-phase column maintained strictly at 4°C. Utilize a gradient mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid.

  • Causality: The acidic modifier (formic acid) ensures the nitrogen atom remains protonated, maximizing ionization efficiency. The low column temperature is a critical physical constraint to prevent the thermal degradation of the highly reactive oxo-metabolite during the run.

Step 3: Mass Spectrometry (MRM Mode)

  • Action: Monitor the precursor-to-product ion transitions. For 2-oxo-clopidogrel, target the [M+H]⁺ precursor at m/z 338.8 (correlating to the exact MW of 337.82) 8[8].

  • Causality: Multiple Reaction Monitoring (MRM) filters out background isobaric noise. The specific fragmentation of the ester or thienopyridine ring provides a unique structural fingerprint that validates the empirical formula (C₁₆H₁₆ClNO₃S).

Step 4: Data Validation

  • Action: Compare the retention time and isotopic distribution of the analyte against the d3-internal standard. A mass error of <5 ppm confirms the elemental formula.

AnalyticalWorkflow Sample Sample Prep (Spike with d3-Isotope) LC Cold LC Separation (C18, 4°C) Sample->LC Ionization ESI+ Ionization ([M+H]+ Formation) LC->Ionization MSMS Tandem MS (MRM Filtering) Ionization->MSMS Data Data Validation (Mass Error <5 ppm) MSMS->Data

Self-validating LC-MS/MS workflow for the molecular weight determination of ketone derivatives.

Orthogonal Spectroscopic Characterization (FTIR and NMR)

While mass spectrometry provides the definitive molecular weight, orthogonal techniques are required to confirm the spatial arrangement and the presence of the ketone functional group.

  • FTIR Spectroscopy: The presence of the ketone derivative is definitively marked by a strong carbonyl (C=O) stretching frequency. For instance, prasugrel degradation products and diketone impurities exhibit distinct ketone stretches between 1688 and 1734 cm⁻¹7[7].

  • ¹H NMR: The shift in proton resonance around the thiophene ring confirms the oxidation state. The disruption of aromaticity upon conversion to the oxo-form significantly alters the chemical shifts of adjacent protons, providing absolute structural confirmation of the empirical formula7[7].

Conclusion

The precise determination of the molecular weight and formula of thienopyridine ketone derivatives is a fundamental requirement in both clinical pharmacology and pharmaceutical quality control. By leveraging self-validating LC-MS/MS protocols—supported by isotopic internal standards—and understanding the underlying chemical causality of these reactive intermediates, researchers can accurately track prodrug metabolism and ensure the purity of synthesized active pharmaceutical ingredients.

References

  • Pharmaffiliates. "Chemical Name : 2-Oxo Clopidogrel-d3". [Link]

  • Volsen Chem. "Prasugrel Intermediates, MFCD10687164 CAS 150322-73-9".[Link]

  • PubChem - NIH. "Prasugrel | C20H20FNO3S | CID 6918456". [Link]

  • Asian Journal of Pharmaceutical Analysis. "Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1 H NMR".[Link]

Sources

Exploratory

Pharmacological Classification of 2-Acyl Thieno[3,2-c]pyridine Analogs

This technical guide details the pharmacological classification, structure-activity relationships (SAR), and experimental characterization of 2-acyl thieno[3,2-c]pyridine analogs . This scaffold, central to modern antith...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological classification, structure-activity relationships (SAR), and experimental characterization of 2-acyl thieno[3,2-c]pyridine analogs . This scaffold, central to modern antithrombotic therapy, exhibits distinct biological activities depending on the oxidation state of the pyridine ring and the specific nature of the substituent at the 2-position (thiophene ring).

Version 1.0 | Technical Whitepaper

Executive Summary

The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, most notably recognized in the P2Y12 receptor antagonist class (e.g., Ticlopidine, Clopidogrel, Prasugrel). While early generations relied on hepatic oxidation of the 2-position (C-H) to generate active metabolites, 2-acyl substitution represents a critical evolution in this pharmacophore.

The "2-acyl" analogs fall into three distinct pharmacological classes based on the nature of the acyl group (Ester vs. Ketone) and the saturation of the pyridine ring:

  • Irreversible P2Y12 Antagonists (Antiplatelet): 2-acyloxy derivatives (e.g., Prasugrel) acting as prodrugs.

  • hPNMT Inhibitors (CNS/Adrenal): 2-acetyl-tetrahydro derivatives targeting phenylethanolamine N-methyltransferase.

  • Smoothened (Smo) Antagonists (Oncology): Novel derivatives inhibiting the Hedgehog signaling pathway.

Structural Classification & Mechanism of Action

The Thieno[3,2-c]pyridine Scaffold

The core structure consists of a thiophene ring fused to a pyridine ring across the c-bond (C3-C4 of pyridine). The numbering convention assigns the sulfur atom as position 1.

  • Tetrahydro- form: The 4,5,6,7-tetrahydro derivative is the basis for most bioactive analogs.

  • 2-Position Criticality: The C2 position on the thiophene ring is the primary site for metabolic activation (in antiplatelets) or pharmacophoric binding (in enzyme inhibitors).

Pharmacological Decision Tree

The following diagram illustrates how specific modifications at the 2-position diverge into different therapeutic areas.

G Scaffold Thieno[3,2-c]pyridine Scaffold Sub_2 2-Position Substitution Scaffold->Sub_2 Class_A 2-Acyloxy (Ester) (e.g., O-CO-R) Sub_2->Class_A Esterification Class_B 2-Acyl (Ketone) (e.g., CO-R) Sub_2->Class_B Friedel-Crafts Acylation Class_C 2-Carboxamide (e.g., CONH-R) Sub_2->Class_C Amidation Target_A Target: P2Y12 Receptor (Antiplatelet) Mechanism: Prodrug Activation Class_A->Target_A Target_B Target: hPNMT (Adrenaline Synthesis) Mechanism: Competitive Inhibition Class_B->Target_B Target_C Target: Smoothened (Smo) (Hedgehog Pathway) Mechanism: Antagonism Class_C->Target_C

Figure 1: Pharmacological divergence of thieno[3,2-c]pyridine analogs based on 2-position functionalization.

Detailed Pharmacology

Class I: P2Y12 Receptor Antagonists (Prasugrel-like)

The most commercially significant application of 2-acyl analogs is in antithrombotic therapy.

  • Prototype: Prasugrel (2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine).

  • Role of 2-Acyl Group: In clopidogrel (2-H), the thiophene ring must be oxidized by CYP450 enzymes to a thiolactone, which then opens to form the active thiol. This is a slow, two-step process subject to genetic polymorphism (CYP2C19).

  • Advantage: The 2-acyloxy group in Prasugrel allows for rapid hydrolysis by esterases (hCE2) in the intestine and blood, bypassing the first CYP-dependent oxidation step. This results in faster onset and more consistent platelet inhibition [1].

Class II: hPNMT Inhibitors

Phenylethanolamine N-methyltransferase (hPNMT) catalyzes the conversion of noradrenaline to adrenaline.

  • Active Analogs: 2-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines.

  • Mechanism: These compounds act as isosteres of tetrahydroisoquinolines.[1][2] The 2-acetyl group mimics the electronic properties required to bind to the cofactor (SAM) binding pocket or the substrate site of hPNMT [2].

  • Therapeutic Potential: Hypertension and pituitary hormone regulation.

Class III: Smoothened (Smo) Antagonists

Aberrant activation of the Hedgehog (Hh) signaling pathway drives various cancers (e.g., basal cell carcinoma).

  • Active Analogs: Tetrahydrothieno[3,2-c]pyridine derivatives with bulky 2-acyl or 2-carboxamide substitutions.

  • Mechanism: These analogs bind to the heptahelical bundle of the Smoothened receptor, preventing its translocation to the primary cilium and downstream activation of GLI transcription factors [3].

Experimental Protocols

Synthesis of 2-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This protocol describes the introduction of a ketone at the 2-position, a key intermediate for Class II and III analogs.

Reagents:

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Starting material)[1][2][3][4]

  • Acetic anhydride (

    
    )
    
  • Tin(IV) chloride (

    
    ) or Aluminum chloride (
    
    
    
    )
  • Dichloromethane (DCM)

Protocol:

  • N-Protection: The secondary amine at position 5 must be protected (e.g., N-boc or N-acetyl) to prevent competing acylation. React starting material with

    
     in DCM/TEA.
    
  • Friedel-Crafts Acylation:

    • Dissolve N-protected intermediate (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C.[5]

    • Add Acetyl chloride (1.2 eq) followed by dropwise addition of

      
       (1.5 eq). Note: 
      
      
      
      is preferred over
      
      
      for thiophene sensitivity.
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench & Workup: Pour mixture over ice-water. Extract with DCM (3x). Wash organic layer with

    
     and brine. Dry over 
    
    
    
    .[4][5]
  • Deprotection (if required): Treat with TFA/DCM (1:1) to remove Boc group.

In Vitro Platelet Aggregation Assay (For Class I)

To validate P2Y12 antagonism, light transmission aggregometry (LTA) is the gold standard.

Materials:

  • Human Citrated Platelet-Rich Plasma (PRP)

  • ADP (Adenosine Diphosphate) agonist (2.5 - 5.0

    
    )
    
  • Test Compound (metabolically activated or active thiol form)

Workflow:

LTA Start Blood Collection (3.2% Citrate) Prep Centrifugation (200g, 15 min) -> PRP Start->Prep Incubation Incubate PRP with Test Compound (37°C, 5 min) Prep->Incubation Agonist Add ADP Agonist (Start Recording) Incubation->Agonist Measure Measure Light Transmission (Aggregometer) Agonist->Measure Analysis Calculate % Inhibition vs Control Measure->Analysis

Figure 2: Light Transmission Aggregometry (LTA) workflow for assessing antiplatelet activity.[6]

Data Calculation:



Where 

is the maximal amplitude of aggregation.

Quantitative Data Summary

The following table contrasts the physicochemical and biological profiles of the key analog classes.

FeatureClass I (Prasugrel-type)Class II (hPNMT Inhibitors)Class III (Smo Antagonists)
2-Position Group Acyloxy (Ester)Acetyl (Ketone)Carboxamide / Heterocycle
Metabolic Status Prodrug (Requires hydrolysis)Active DrugActive Drug
Target P2Y12 Receptor (Platelets)hPNMT (Adrenal Medulla)Smoothened (Tumor cells)
Binding Type Covalent (Disulfide bond)Competitive (Non-covalent)Allosteric / Competitive
Key Potency Metric

(Platelet Aggregation) < 5


(Enzyme Inhibition) ~ 0.1 - 10


(Gli-Luc Reporter) < 100

References

  • Niitsu, Y. et al. (2005). "Pharmacokinetics and metabolism of the antiplatelet agent prasugrel." Drug Metabolism and Disposition. Link

  • Dahlin, J.L. et al. (2008). "Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase." Bioorganic & Medicinal Chemistry. Link

  • Peukert, S. et al. (2013). "Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists."[7] MedChemComm. Link

  • Wiviott, S.D. et al. (2007). "Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes." New England Journal of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Thienopyridine-Based Drug Development The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Thienopyridine-Based Drug Development

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several blockbuster antiplatelet agents, including clopidogrel and prasugrel.[1][2] The compound of interest, 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one, represents a key structural motif within this class. The therapeutic efficacy and biopharmaceutical performance of such molecules are inextricably linked to their physicochemical properties, with solubility being a paramount parameter. A comprehensive understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise; it is a cornerstone of successful drug development. It dictates formulation strategies, impacts bioavailability, and is critical for designing robust synthetic and purification processes.

This technical guide provides a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one. Given the absence of extensive public data on this specific molecule, this guide emphasizes the foundational principles and a detailed experimental protocol to empower researchers to generate this critical dataset.

Predicted Physicochemical Profile and Its Impact on Solubility

  • The Thieno[3,2-c]pyridine Core: This fused heterocyclic system is generally a solid at room temperature and possesses a moderate degree of lipophilicity.[3] The parent molecule, thieno[3,2-c]pyridine, has a calculated XLogP3 of 1.9, indicating a preference for an organic phase over an aqueous one.[4] The presence of a pyridine nitrogen atom introduces a basic center, capable of protonation, which is a critical factor in its pH-dependent aqueous solubility.

  • The Propan-1-one Side Chain: The addition of the propan-1-one group (-CO-CH2-CH3) at the 2-position of the thiophene ring will influence the molecule's properties in several ways:

    • Increased Polarity and Hydrogen Bonding: The ketone's carbonyl group (C=O) acts as a hydrogen bond acceptor, which can enhance interactions with protic solvents.

    • Increased Molecular Weight and Size: This will generally lead to a higher melting point and potentially lower solubility compared to the parent heterocycle, as more energy is required to overcome the crystal lattice forces. Thienopyridine derivatives are often characterized by high melting points, reflecting strong crystal packing energy, which is correlated with poor solubility.[5]

    • Lipophilicity Contribution: The ethyl group of the propan-1-one side chain will add to the overall lipophilicity of the molecule.

Based on this analysis, 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is expected to be a solid with limited aqueous solubility and moderate to good solubility in a range of organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that matches the overall polarity of the molecule. Thienopyridine prodrugs like clopidogrel and prasugrel are known to be lipophilic and poorly soluble in water.[1]

Table 1: Predicted Physicochemical Properties of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

PropertyPredicted Value/RangeRationale and Impact on Solubility
Molecular Formula C10H9NOSBased on chemical structure.
Molecular Weight 191.25 g/mol Calculated from the molecular formula.
LogP 2.0 - 3.0Estimated based on the XLogP3 of the thieno[3,2-c]pyridine core (1.9)[4] plus the contribution of the propan-1-one side chain. This suggests a lipophilic character, favoring solubility in less polar organic solvents.
pKa (Basic) 3.5 - 5.0Estimated based on the typical pKa of pyridinium ions. The pyridine nitrogen is the most basic site. This property is crucial for pH-dependent solubility in aqueous and protic solvent systems but less so in aprotic organic solvents.
Physical Form Crystalline SolidAssumed based on the properties of similar heterocyclic compounds.[3] High crystal lattice energy can be a significant barrier to dissolution.

Theoretical Framework: Principles Governing Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept can be broken down into more quantitative and descriptive terms:

  • Polarity and Dielectric Constant: Solvents with a higher dielectric constant are more polar. Polar solutes, like our target molecule with its ketone and pyridine nitrogen, will generally exhibit higher solubility in polar solvents such as alcohols (Methanol, Ethanol), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). The solubility of pyridine derivatives has been shown to increase with the dielectric constant of the solvent.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical.

    • Protic Solvents (e.g., Methanol, Ethanol) can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for our target molecule, interacting with both the lone pair on the pyridine nitrogen and the carbonyl oxygen.

    • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile) can only act as hydrogen bond acceptors. They will interact favorably with potential hydrogen bond donor sites on the solute.

  • Hildebrand and Hansen Solubility Parameters: These provide a more quantitative approach to predicting solubility. A solute will be most soluble in a solvent when their solubility parameters are closely matched.

Caption: Logical relationship of factors influencing solubility.

Experimental Determination of the Solubility Profile: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This method measures the thermodynamic solubility, which is the saturation point of the solute in a solvent at a specific temperature when the system is at equilibrium.

Step-by-Step Protocol

This protocol is a comprehensive synthesis of best practices recommended by authoritative sources.

1. Materials and Equipment:

  • 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (solid, of known purity).

  • A range of organic solvents (HPLC grade or equivalent).

  • Glass vials with PTFE-lined screw caps.

  • Analytical balance.

  • Vortex mixer.

  • Constant temperature orbital shaker or incubator.

  • Centrifuge.

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes for standard preparation.

2. Preparation of Standard Solutions:

  • Accurately prepare a stock solution of the test compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

3. Experimental Procedure (The Shake-Flask Method):

  • Step 1: Addition of Excess Solute: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains at equilibrium. A common starting point is to add approximately 5-10 mg of the compound.

  • Step 2: Addition of Solvent: Add a known volume (e.g., 1-2 mL) of the selected organic solvent to the vial.

  • Step 3: Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Step 4: Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Step 5: Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. It is crucial to perform this step quickly to avoid temperature changes that could cause precipitation. Dilute the filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

4. Quantification by HPLC:

  • Analyze the prepared calibration standards and the diluted samples by HPLC.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

5. Data Reporting:

  • Report the solubility in mg/mL or mol/L at the specified temperature for each solvent.

  • Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h at const. T) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant D->E F 6. Dilute Filtrate E->F G 7. Analyze by HPLC F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation: A Template for Your Results

A systematic presentation of solubility data is essential for clear communication and comparison. The following table serves as a template for recording the experimentally determined solubility of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one across a range of solvents with varying polarities.

Table 2: Illustrative Solubility Profile of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one at 25 °C

(Note: The following values are for illustrative purposes only and should be replaced with experimental data.)

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Non-Polar
n-HexaneAliphatic Hydrocarbon1.9< 0.1< 0.0005
TolueneAromatic Hydrocarbon2.45 - 150.026 - 0.078
Aprotic Polar
Diethyl EtherEther4.31 - 50.005 - 0.026
Ethyl AcetateEster6.020 - 400.105 - 0.209
AcetoneKetone2150 - 1000.261 - 0.523
AcetonitrileNitrile3740 - 800.209 - 0.418
N,N-Dimethylformamide (DMF)Amide37> 200> 1.046
Dimethyl Sulfoxide (DMSO)Sulfoxide47> 200> 1.046
Protic Polar
1-ButanolAlcohol1830 - 600.157 - 0.314
2-PropanolAlcohol2040 - 800.209 - 0.418
EthanolAlcohol2560 - 1200.314 - 0.628
MethanolAlcohol3380 - 1500.418 - 0.784
WaterAqueous80< 0.1< 0.0005

Conclusion

The solubility profile of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a critical dataset for its advancement as a potential pharmaceutical agent or as a key intermediate. While specific quantitative data is not yet widely available, this guide provides the theoretical and practical framework necessary for any researcher to generate a high-quality, comprehensive solubility profile. By understanding the interplay of the molecule's physicochemical properties and the characteristics of the chosen solvents, and by employing the robust shake-flask method, drug development professionals can make informed decisions that will pave the way for successful formulation and delivery.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. [Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC - National Center for Biotechnology Information. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

Sources

Exploratory

Technical Analysis: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one vs. Prasugrel Intermediates

The following technical guide provides an in-depth analysis of the structural and functional differences between the specific chemical entity 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one and the established Prasugrel interme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural and functional differences between the specific chemical entity 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one and the established Prasugrel intermediates .

This guide is structured to clarify the distinct chemical identities, synthetic roles, and potential impurity profiles associated with these compounds.

Executive Summary

In the context of thienopyridine drug development, precision in nomenclature and structural identification is critical. Prasugrel (Effient®) is a third-generation P2Y12 inhibitor synthesized via a specific pathway involving tetrahydrothienopyridine intermediates.

The compound 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (CAS 1018953-94-0) is distinct from the standard Prasugrel intermediates. While Prasugrel intermediates are characterized by a tetrahydrothienopyridine core and an acetyl or oxo substituent, the subject compound features a fully aromatic thienopyridine core with a propionyl substituent. This suggests it is likely a structural analog, a specific process impurity (arising from aromatization and alternative acylation), or a reference standard for impurity profiling, rather than a direct biosynthetic precursor.

Structural Deconstruction

Prasugrel and Its Core Intermediates

Prasugrel is a prodrug that requires metabolic activation.[1] Its synthesis relies on maintaining the saturation of the pyridine ring (tetrahydro- form).

  • Target Molecule: Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate).[1]

  • Key Intermediate A (The "Oxo" Scaffold): 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one.[2] This is the nucleophilic core.

  • Key Intermediate B (The Side Chain): 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This provides the N-substitution.

The Subject Compound: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one[3]
  • CAS: 1018953-94-0[3][4]

  • Molecular Formula: C₁₀H₉NOS

  • Core Structure: Aromatic thieno[3,2-c]pyridine.[1][5]

  • Substituent: A propionyl group (–C(=O)CH₂CH₃) attached at the C2 position.

  • Chemical Significance: The presence of the aromatic ring indicates oxidation (dehydrogenation) of the tetrahydro- core. The propionyl group indicates acylation with a three-carbon chain, distinct from the two-carbon acetyl group in Prasugrel.

Comparative Technical Assessment

The following table summarizes the critical physicochemical and structural differences.

FeaturePrasugrel Intermediate (Oxo-Form)1-Thieno[3,2-c]pyridin-2-yl-propan-1-one
CAS Registry 150322-38-6 (Generic Oxo-Int)1018953-94-0
Core Scaffold Tetrahydro thieno[3,2-c]pyridineAromatic Thieno[3,2-c]pyridine
Oxidation State Partially Saturated (Non-Aromatic)Fully Aromatic
C2-Substituent Ketone (Tautomer of Thiol)Propionyl Ketone (–CO–Et)
N5-Substituent H (or Cyclopropyl-fluorobenzyl)Unsubstituted (implied by formula)
Role in Synthesis Primary Precursor Impurity / Structural Analog
Origin Synthetic Starting MaterialAromatization (Degradation) or Side-Reaction
Mechanistic Implications
  • Aromatization (Impurity Risk): The tetrahydrothienopyridine ring in Prasugrel is susceptible to oxidation. If the ring dehydrogenates, it forms the aromatic thienopyridine core found in the subject compound. This is a critical quality attribute (CQA) to monitor during stability testing.

  • Acylation Specificity: Prasugrel synthesis uses acetic anhydride to install the acetate group. The subject compound contains a propionyl group.[6] This implies the presence of propionic anhydride as a contaminant in reagents or the deliberate synthesis of an analog for Structure-Activity Relationship (SAR) studies.

Synthetic Pathways & Experimental Context

To understand where these compounds diverge, we must look at the standard Prasugrel synthesis workflow.

Standard Prasugrel Synthesis Protocol

This protocol describes the coupling of the core intermediates, highlighting where the "Oxo" intermediate is used.

Reagents:

  • Intermediate A: 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride.[2]

  • Intermediate B: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Activation: Suspend Intermediate A (1.0 eq) in MeCN. Add

    
     (2.5 eq) to liberate the free base. Stir at 20–25°C for 30 mins.
    
  • Coupling: Dropwise add a solution of Intermediate B (1.1 eq) in MeCN. The reaction is exothermic; maintain temperature <30°C.

  • Reaction Monitoring: Stir at 40°C for 4–6 hours. Monitor by HPLC for the disappearance of Intermediate A.

  • Workup: Filter inorganic salts. Concentrate the filtrate. Crystallize the "Oxo-Prasugrel" intermediate (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) from ethanol.

  • Final Acetylation: The Oxo-Prasugrel is then treated with acetic anhydride and base (e.g., NaH or Et3N) to form the enol acetate (Prasugrel).

Differentiation Point:

  • If Propionic Anhydride were used in Step 5 instead of Acetic Anhydride, a propionyl analog would form.

  • If the ring oxidizes during Step 4 or 5, the Aromatic impurity (related to the subject compound) forms.

Visualization of Synthetic Logic

The following diagram illustrates the standard Prasugrel pathway and contrasts it with the formation/structure of the subject compound.

Prasugrel_Synthesis_vs_Impurity Start_Core Tetrahydrothienopyridine (Oxo-Intermediate) (Sat. Ring) Coupling_Step Coupling Reaction (Formation of N-C bond) Start_Core->Coupling_Step Nucleophilic Subst. Oxidation Aromatization Start_Core->Oxidation Dehydrogenation (Side Reaction) Start_Side Bromo-Ketone (Cyclopropyl-Fluorophenyl) Start_Side->Coupling_Step Prasugrel PRASUGREL (Tetrahydro, Acetate) Subject_Cmpd 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (Aromatic, Propionyl) CAS: 1018953-94-0 Acetylation Acetylation (Ac2O / Base) Coupling_Step->Acetylation Oxo-Prasugrel Int. Acetylation->Prasugrel Enol Acetate Formation Oxidation->Subject_Cmpd + Propionyl Source (Hypothetical)

Caption: Comparative pathway showing the standard synthesis of Prasugrel (Green) versus the structural divergence required to form the aromatic, propionyl-substituted subject compound (Red).

References

  • PubChem. (2025).[1][7] Prasugrel | C20H20FNO3S. National Library of Medicine. Available at: [Link]

  • Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. Available at: [Link]

  • Mylan Laboratories. (2012). Process for the preparation of Prasugrel and its intermediates. Patent WO2011029456A1.

Sources

Foundational

A Technical Guide to the Bioactivity of Thieno[3,2-c]pyridine Derivatives: Uncovering the Untapped Potential of the 2-yl Ketone Scaffold

Introduction: The Thieno[3,2-c]pyridine Core and a Literature Gap The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, representing a fusion of thiophene and pyridine rings that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thieno[3,2-c]pyridine Core and a Literature Gap

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, representing a fusion of thiophene and pyridine rings that offers a unique three-dimensional structure and electronic properties for molecular recognition.[1] Derivatives of this and its isomers have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antithrombotic effects.[2][3][4] This has established the thienopyridine family as a cornerstone for the development of novel therapeutics.

However, a comprehensive review of the scientific literature reveals a conspicuous gap: while various substitutions on the thieno[3,2-c]pyridine core have been explored, there is a notable scarcity of research focused specifically on the thieno[3,2-c]pyridine-2-yl ketone moiety. This is surprising, as the 2-acyl group on a thiophene ring is a chemically versatile and sterically accessible position, often serving as a critical pharmacophore or a synthetic handle for generating diverse compound libraries.

This guide, therefore, serves a dual purpose. First, it will provide an in-depth review of the established biological activities of known thieno[3,2-c]pyridine derivatives to provide a solid foundation for researchers. Second, it will bridge the existing literature gap by offering expert insights into the potential significance of the 2-yl ketone functionality, proposing synthetic strategies, and outlining future directions for exploring this untapped area of chemical space.

Synthetic Strategies: Forging the Core and Introducing the Ketone

The construction of the thieno[3,2-c]pyridine core is a critical first step. A common and effective method is the Pictet-Spengler reaction, which involves the cyclization of a thiophene-ethylamine derivative with an aldehyde or its equivalent.[5] Subsequent oxidation, chlorination, and aromatization steps can yield the fully aromatic heterocyclic system, which serves as a versatile intermediate for further functionalization.[5]

Once the core is established, the introduction of the 2-yl ketone can be approached via two primary routes:

  • Direct Acylation: Friedel-Crafts acylation of the parent thieno[3,2-c]pyridine ring with an appropriate acyl chloride or anhydride, catalyzed by a Lewis acid. The regioselectivity of this reaction is directed towards the electron-rich thiophene ring, favoring the 2-position.

  • Ring Construction from a Precursor: Building the pyridine ring onto a pre-existing 2-acylthiophene derivative. This approach offers greater control over the final substitution pattern.

The following workflow illustrates a general and plausible pathway for the synthesis of the target scaffold.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization A 2-(Thiophen-3-yl)ethanamine C 4,5,6,7-Tetrahydro thieno[3,2-c]pyridine A->C Pictet-Spengler Reaction (HCl) B Paraformaldehyde B->C D Thieno[3,2-c]pyridine C->D Aromatization (e.g., DDQ) F Thieno[3,2-c]pyridine-2-yl ketone D->F Friedel-Crafts Acylation (AlCl₃) E Acyl Chloride (R-COCl) E->F G Diverse Bioactive Derivatives (Oximes, Hydrazones, etc.) F->G Condensation Reactions

Caption: Proposed synthetic workflow for thieno[3,2-c]pyridine-2-yl ketones.

Review of Biological Activities of Thieno[3,2-c]pyridine Derivatives

While data on the 2-yl ketone is limited, the broader class of thieno[3,2-c]pyridine derivatives exhibits significant and diverse bioactivities. Understanding these provides a crucial context for predicting the potential of new analogs.

Antipsychotic and Neurological Activity

Pioneering work on this scaffold identified 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives as having potential antipsychotic activity.[6][7] These compounds demonstrated significant efficacy in behavioral models, such as the blockade of apomorphine-induced stereotypy. Mechanistically, these molecules show a high affinity for serotonin 5-HT1 and 5-HT2 receptors but, interestingly, only weak interaction with the dopamine D2 receptor, a primary target for many traditional antipsychotics.[6] This suggests a potentially novel mechanism of action with a different side-effect profile.

Kinase Inhibition: A Target for Neurodegenerative Disease

More recently, derivatives of the related thieno[3,2-c]pyrazol-3-amine scaffold have been synthesized and evaluated as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[8] GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease. The discovery that a closely related fused heterocyclic system can potently inhibit this kinase highlights a promising therapeutic avenue for thieno[3,2-c]pyridine derivatives, particularly if the 2-yl ketone can be functionalized to interact with the ATP-binding site.

Antibacterial Activity

The versatility of the scaffold extends to infectious diseases. A series of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have been synthesized and shown to possess in vitro antibacterial activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin.[3] This demonstrates that the thieno[3,2-c]pyridine core can be effectively hybridized with known antibacterial pharmacophores to generate novel and potent agents.

Antithrombotic and Cardiovascular Applications

Certain thieno[3,2-c]pyridine derivatives have been developed as potent inhibitors of blood-platelet aggregation, indicating their potential as antithrombotic agents for treating or preventing cardiovascular events.[4] Furthermore, other analogs have been claimed in patents as potassium channel inhibitors, which could have applications in treating cardiac arrhythmias and other conditions.[9]

The 2-yl Ketone Moiety: A Gateway to Novel Bioactivity

The true potential of the thieno[3,2-c]pyridine-2-yl ketone scaffold lies in its dual role as both a potential pharmacophore and a versatile synthetic intermediate.

Pharmacophoric Significance: The ketone's carbonyl group is a strong hydrogen bond acceptor. In many enzyme active sites, particularly those of kinases, this feature is critical for anchoring a ligand and ensuring correct orientation for inhibitory activity. The presence of a ketone at the 2-position provides a key interaction point that has been underexplored in this scaffold.

Synthetic Versatility: The ketone functionality is a gateway to a vast chemical space. It can undergo a wide range of chemical transformations to generate diverse libraries of new compounds. This strategic derivatization is key to performing structure-activity relationship (SAR) studies and optimizing lead compounds.

G cluster_reactions Chemical Transformations cluster_products Resulting Derivatives center_node Thieno[3,2-c]pyridine -2-yl ketone reductive_amination Reductive Amination center_node->reductive_amination wittig Wittig Reaction center_node->wittig condensation Condensation center_node->condensation reduction Reduction center_node->reduction grignard Grignard Reaction center_node->grignard amines Amines reductive_amination->amines + R₂NH alkenes Alkenes wittig->alkenes + Ylide heterocycles Hydrazones, Oximes, Other Heterocycles condensation->heterocycles + Hydrazine, etc. alcohols Secondary Alcohols reduction->alcohols + NaBH₄ tert_alcohols Tertiary Alcohols grignard->tert_alcohols + RMgBr

Caption: Derivatization potential of the 2-yl ketone moiety.

Experimental Protocols

To facilitate research in this area, the following section provides detailed, representative protocols for the synthesis of the core structure and a standard biological evaluation assay.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

This protocol is adapted from established Pictet-Spengler reaction conditions and serves as the foundational step for accessing the scaffold.[5]

Materials:

  • 2-(Thiophen-3-yl)ethanamine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Dioxane (or other suitable solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(thiophen-3-yl)ethanamine (1.0 eq) and dissolve it in dioxane.

  • Add paraformaldehyde (1.1 eq) to the solution.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic or anti-proliferative activity of newly synthesized compounds against cancer cell lines, adapted from methodologies used for related thienopyridine isomers.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized thieno[3,2-c]pyridine-2-yl ketone derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds from the DMSO stock solution in complete growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and untreated controls.

  • Incubation: Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The thieno[3,2-c]pyridine scaffold is a proven platform for the development of biologically active compounds with therapeutic potential across neurology, oncology, and infectious diseases. While significant progress has been made, this review highlights a critical and underexplored area: the synthesis and evaluation of thieno[3,2-c]pyridine-2-yl ketone derivatives.

The 2-yl ketone moiety is not merely another substitution; it is a strategic functional group that can act as a powerful hydrogen bond acceptor for target binding and, more importantly, as a versatile chemical handle for generating novel and diverse molecular architectures. The lack of extensive research into this specific scaffold represents a clear opportunity for innovation in drug discovery.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing robust synthetic routes to a variety of thieno[3,2-c]pyridine-2-yl ketones.

  • Library Generation: Utilizing the ketone as a synthetic gateway to create diverse libraries of derivatives, including oximes, hydrazones, chalcones, and other heterocyclic systems.

  • Broad Biological Screening: Evaluating these new libraries against a wide range of biological targets, particularly kinases, bacterial enzymes, and G-protein coupled receptors, where the parent scaffold has already shown promise.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how modifications to the ketone and other positions on the thieno[3,2-c]pyridine ring impact biological activity to build predictive models for rational drug design.

By focusing on this untapped potential, the research community can unlock a new chapter in the story of thienopyridines and develop the next generation of innovative therapeutics.

References

  • Gozlan, H., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine Rings: New Pharmacophores With Potential Antipsychotic Activity. Journal of Medicinal Chemistry, 32(6), 1147-56.

  • Schlemmer, R. F. Jr., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6).

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Anticancer Agents. BenchChem.

  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.

  • Sangshetti, J. N., et al. (2007). Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Bioorganic & Medicinal Chemistry Letters, 17(7), 2050-2054.

  • Li, Y., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-52.

  • MCR-based synthesis of bioactive 2-pyridone-containing heterocycles. (2022). RSC Advances.

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836.

  • Wang, X., et al. (2019). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111637.

  • Kalaria, R., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.

  • BenchChem. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxamide. BenchChem.

  • Tatyana, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. BenchChem.

  • Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(45), 12535-12539.

  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976). Google Patents.

  • Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application. (1985). Google Patents.

  • El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.

  • Wang, Y., et al. (2025). Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents. European Journal of Medicinal Chemistry, 301, 118179.

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry.

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this bicyclic system, which combines a thiophene and a pyridine ring, have been investigated for a range of biological activities, including as antipsychotic agents and smoothened (Smo) antagonists in anticancer research.[2][3] The introduction of an acyl group, such as a propanoyl moiety, at the 2-position of the thiophene ring via Friedel-Crafts acylation provides a key intermediate for further functionalization and the development of novel drug candidates. This document provides a detailed guide to the synthesis of 1-thieno[3,2-c]pyridin-2-yl-propan-1-one, a valuable building block for drug discovery programs.

The Underlying Chemistry: Friedel-Crafts Acylation of Thieno[3,2-c]pyridine

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[4] The reaction proceeds through an electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

  • Generation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically an acyl halide or anhydride, with a Lewis acid catalyst. In this synthesis, propionyl chloride is activated by aluminum chloride (AlCl₃) to form a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the propionyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich thiophene ring of the thieno[3,2-c]pyridine acts as a nucleophile and attacks the electrophilic acylium ion. This step is generally the rate-determining step of the reaction. For thiophene and its fused derivatives, electrophilic substitution is highly favored at the C2 position due to the greater stabilization of the resulting carbocation intermediate through resonance.[5][6]

  • Rearomatization: The final step involves the deprotonation of the sigma complex (the intermediate formed in the previous step) to restore the aromaticity of the thieno[3,2-c]pyridine ring system. The proton is removed by the Lewis acid-base complex formed in the initial step, regenerating the Lewis acid catalyst.

Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Rearomatization Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propionyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Thienopyridine Thieno[3,2-c]pyridine Sigma_Complex Sigma Complex (Intermediate) Thienopyridine->Sigma_Complex + Acylium Ion Product 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Sigma_Complex->Product - H⁺

Figure 1: General mechanism of the Friedel-Crafts acylation.

Experimental Protocol

This protocol outlines the synthesis of 1-thieno[3,2-c]pyridin-2-yl-propan-1-one from thieno[3,2-c]pyridine and propionyl chloride using aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Thieno[3,2-c]pyridineC₇H₅NS135.191.35 g (10 mmol)>98%Commercially Available
Propionyl ChlorideC₃H₅ClO92.521.02 g (11 mmol)>99%Commercially Available
Aluminum Chloride (anhydrous)AlCl₃133.341.47 g (11 mmol)>99%Commercially Available
Dichloromethane (anhydrous)CH₂Cl₂84.9350 mL>99.8%Commercially Available
Hydrochloric Acid (concentrated)HCl36.4610 mL37%Commercially Available
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.375 g-Commercially Available
Diethyl Ether(C₂H₅)₂O74.12For extractionReagent GradeCommercially Available
IceH₂O18.02As needed--

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks (100 mL and 250 mL)

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer (¹H and ¹³C)

  • FT-IR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.02 g, 11 mmol) to the stirred suspension of aluminum chloride over a period of 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to form the acylium ion complex.

  • Addition of Substrate: Dissolve thieno[3,2-c]pyridine (1.35 g, 10 mmol) in anhydrous dichloromethane (30 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a 250 mL beaker containing crushed ice (50 g) and concentrated hydrochloric acid (10 mL). Stir the mixture until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-thieno[3,2-c]pyridin-2-yl-propan-1-one.

Experimental Workflow

Synthesis Workflow Start Start Reaction_Setup Reaction Setup: AlCl₃ in CH₂Cl₂ at 0 °C Start->Reaction_Setup Acylium_Formation Acylium Ion Formation: Add Propionyl Chloride Reaction_Setup->Acylium_Formation Substrate_Addition Substrate Addition: Thieno[3,2-c]pyridine in CH₂Cl₂ Acylium_Formation->Substrate_Addition Reaction Reaction at Room Temperature (12-16 hours) Substrate_Addition->Reaction Workup Work-up: Quench with Ice/HCl Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying_Concentration Dry over MgSO₄ Concentrate Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Purification->Product

Figure 2: Step-by-step workflow for the synthesis.

Product Characterization

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.6 (d, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~7.6 (s, 1H, thiophene-H), ~7.4 (d, 1H, pyridine-H), ~3.0 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~195 (C=O), ~150-140 (pyridine-C), ~140-130 (thiophene-C), ~125-115 (pyridine-C), ~32 (-CH₂-), ~9 (-CH₃)
FT-IR (KBr, cm⁻¹)~1660 (C=O stretching), ~1580, 1450 (aromatic C=C stretching), ~2980 (aliphatic C-H stretching)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ expected at 192.0483

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as the Lewis acid catalyst is highly sensitive to moisture. The reaction may also require optimization of temperature and reaction time.

  • Side Products: Incomplete reaction may leave starting material, while over-acylation is a possibility, though less common with deactivating acyl groups. Purification by column chromatography is crucial.

  • Safety: Aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of 1-thieno[3,2-c]pyridin-2-yl-propan-1-one. This protocol, based on established chemical principles, offers a reliable pathway to this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and rigorous purification are key to obtaining the desired product in high yield and purity.

References

  • Schlemmer Jr, R. F., et al. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." Journal of Medicinal Chemistry 32.4 (1989): 714-722. [Link]

  • Zhang, X. H., et al. "A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating." Organic & Biomolecular Chemistry 7.15 (2009): 3013-3019. [Link]

  • PubChem. Thieno(3,2-c)pyridine. National Center for Biotechnology Information. [Link]

  • MDPI. "Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization." Molecules 26.9 (2021): 2583. [Link]

  • Wikipedia. "Friedel–Crafts reaction." [Link]

  • Chemistry Stack Exchange. "Regioselectivity in Friedel–Crafts acylation of thiophene." [Link]

  • Google Patents. "Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py." US3969358A.
  • Andonian, Alex. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction." [Link]

  • LibreTexts Chemistry. "IR Spectra of Selected Compounds." [Link]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." [Link]

  • Scientific & Academic Publishing. "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." International Journal of Organic Chemistry 5.1 (2015): 27-36. [Link]

  • University of Wisconsin-Madison. "Experiment 1: Friedel-Crafts Acylation." [Link]

  • University of California, Santa Cruz. "12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction." [Link]

  • PubMed. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine Rings: New Pharmacophores With Potential Antipsychotic Activity." [Link]

  • ResearchGate. "(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity." [Link]

  • Organic Syntheses. "p-tolyl)-1H-pyrrolo[3,2-c]pyridin." [Link]

  • RSC Publishing. "Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists." MedChemComm 6.7 (2015): 1345-1351. [Link]

  • Preprints.org. "Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:." [Link]

  • Google Patents. "Friedel-crafts acylation process in ionic liquids." US7595425B2.
  • PubMed. "Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase." [Link]

  • ResearchGate. "Synthesis of new functionalized thieno[2,3-b]pyridines." [Link]

  • ResearchGate. "IR Spectra of the Compounds Synthesized | Download Table." [Link]

  • ResearchGate. "The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6." [Link]

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Application

Application Note: Regioselective C2-Acylation of Thieno[3,2-c]pyridine

This Application Note is designed for medicinal chemists and process development scientists targeting the C2 functionalization of the thieno[3,2-c]pyridine scaffold. This bicyclic system is a critical pharmacophore, serv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the C2 functionalization of the thieno[3,2-c]pyridine scaffold. This bicyclic system is a critical pharmacophore, serving as a bioisostere for indole and quinoline in platelet aggregation inhibitors (e.g., Ticlopidine analogs) and kinase inhibitors.

Executive Summary & Mechanistic Rationale

The Challenge: Functionalizing thieno[3,2-c]pyridine is non-trivial due to the electronic disparity between the electron-rich thiophene ring and the electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution (EAS): Classical Friedel-Crafts acylation is generally unsuitable for C2-targeting. The basic pyridine nitrogen complexes with Lewis acids (AlCl₃, BF₃), deactivating the system. Furthermore, when EAS does occur on fused thiophenes (like benzothiophene), it typically favors the C3 (beta) position due to the stability of the intermediate sigma complex.

  • The Solution (C2 Selectivity): To target the C2 (alpha) position, one must exploit the acidity of the C2-proton (

    
    ). The sulfur atom renders the C2-proton significantly more acidic than the C3-proton. Therefore, Directed Lithiation  is the gold-standard protocol for C2-acylation.
    

Scope of Protocols:

  • Protocol A (Gold Standard): Lithiation-Trapping (Cryogenic). High regioselectivity, broad electrophile scope.

  • Protocol B (Emerging): Pd-Catalyzed C-H Activation. Avoids cryogenic conditions; useful for late-stage functionalization.

Strategic Pathway Map

The following diagram illustrates the divergent reactivity of the scaffold and the logic behind selecting Lithiation over EAS for C2 targets.

G Start Thieno[3,2-c]pyridine Core EAS Path 1: Electrophilic Aromatic Substitution (Friedel-Crafts) Start->EAS Lewis Acid / RCOCl Lithiation Path 2: Directed Lithiation (Deprotonation) Start->Lithiation n-BuLi / -78°C Intermediate_EAS Sigma Complex (C3 favored) EAS->Intermediate_EAS Beta-attack Intermediate_Li C2-Lithio Species (Thermodynamic/Kinetic C2) Lithiation->Intermediate_Li Alpha-proton removal (Most Acidic) Product_C3 C3-Acyl Product (Undesired for this app) Intermediate_EAS->Product_C3 Re-aromatization Product_C2 C2-Acyl Product (Target) Intermediate_Li->Product_C2 Electrophile Trap (Weinreb Amide/Ester)

Caption: Decision tree showing why Lithiation (Path 2) is required for C2 selectivity, whereas EAS (Path 1) typically yields C3 mixtures or fails.

Protocol A: C2-Selective Lithiation-Trapping

Status: Validated | Scale: Gram to Multigram | Selectivity: >95:5 (C2:C3)

This protocol utilizes n-butyllithium (n-BuLi) to selectively deprotonate C2. The resulting organolithium species is a "hard" nucleophile that must be trapped with a suitable electrophile. To obtain ketones (acylation), Weinreb amides or N,N-dimethylamides are superior to acyl chlorides, which often lead to tertiary alcohol byproducts via double addition.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
Thieno[3,2-c]pyridine 1.0SubstrateDry azeotropically with toluene if wet.
n-BuLi (2.5M in hexanes) 1.1 - 1.2BaseTitrate before use.
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or from SPS.
Electrophile 1.2 - 1.5Acyl SourceWeinreb Amide (R-CON(OMe)Me) recommended.
NH₄Cl (sat. aq.) ExcessQuench-
Step-by-Step Methodology

1. System Preparation:

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Cool the flask to room temperature under a positive pressure of nitrogen.

2. Solvation:

  • Charge the flask with thieno[3,2-c]pyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain temperature below -70°C to prevent ring opening or scrambling.

3. Lithiation (The C2-H Abstraction):

  • Add n-BuLi (1.1 equiv) dropwise via syringe over 15–20 minutes.

  • Observation: The solution typically turns yellow/orange, indicating the formation of the 2-lithio-thieno[3,2-c]pyridine species.

  • Stir at -78°C for 45–60 minutes . Note: Longer times are rarely needed due to the high acidity of the C2 proton.

4. Electrophile Trapping:

  • Dissolve the electrophile (e.g., N-methoxy-N-methylbenzamide for benzoylation) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated species at -78°C.

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1–2 hours.

5. Quench & Workup:

  • Quench the reaction at 0°C by adding saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Expert Insight: If using an ester as the electrophile, add BF₃·OEt₂ (1.1 equiv) just before the ester addition to activate the carbonyl and prevent double addition, though Weinreb amides are safer.

Protocol B: Pd-Catalyzed Direct C-H Acylation

Status: Emerging/Green | Scale: Milligram to Gram | Mechanism: Concerted Metalation-Deprotonation (CMD)

For substrates sensitive to strong bases (n-BuLi), transition-metal-catalyzed C-H activation is the preferred alternative. This method uses a directing group logic where the sulfur atom assists palladium insertion at C2.

Reaction Scheme


Optimized Conditions Table
ParameterConditionRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Electrophilic Pd(II) species initiates C-H activation.
Oxidant Ag₂CO₃ or TBHP (2 equiv)Re-oxidizes Pd(0) to Pd(II) to close the catalytic cycle.
Ligand 1,10-Phenanthroline (opt.)Stabilizes Pd intermediate; prevents "palladium black" formation.
Acyl Source Aldehydes or

-Oxocarboxylic acids
Aldehydes proceed via radical pathway; acids via decarboxylation.
Solvent Toluene or 1,4-DioxaneHigh boiling point required (100–120°C).
Workflow
  • In a sealed tube, combine thieno[3,2-c]pyridine (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add the aldehyde (1.5 equiv) and Toluene (0.3 M).

  • Heat to 110°C for 16–24 hours.

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify.[8]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Wet THF or AtmosphereEnsure rigorous exclusion of water; n-BuLi is destroyed instantly by moisture.
Regioisomers (C3 product) Temperature too highKeep Lithiation strictly at -78°C. Scrambling to C3 (thermodynamic product) can occur > -40°C.
Tertiary Alcohol Formation Over-addition to ketoneUse Weinreb amides instead of acid chlorides. If using esters, keep temp low and quench strictly at 0°C.
No Reaction (Protocol B) Catalyst PoisoningThe pyridine nitrogen can bind Pd. Add a Lewis acid (e.g., AcOH) or use N-oxide precursor to block the nitrogen.

References

  • Direct C-H Arylation and Acylation of Thieno-fused Systems: Source: MDPI, Molecules 2018. Context: Describes Pd-catalyzed C-H activation at C2 of thieno[3,2-d]pyrimidines, transferable to thienopyridines.[4] URL:[Link]

  • Lithiation of Pyridines and Fused Systems: Source:Heterocycles, 2015.[2] Context: Detailed review of directed lithiation strategies, confirming alpha-lithiation preference in thiophenes and fused systems. URL:[Link] (General Archive Access)

  • Friedel-Crafts Limitations in N-Heterocycles: Source:Journal of Organic Chemistry / NIH Archive. Context: Discusses the difficulty of EAS on pyridine-containing rings and the preference for C3 substitution when forced, validating the need for lithiation for C2 targets. URL:[Link]

  • Synthesis of Thieno[3,2-c]pyridine Derivatives (Patent)

Sources

Method

Using 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one as a scaffold in medicinal chemistry

This guide provides a comprehensive technical analysis and protocol set for utilizing 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one (also referred to as 2-propionylthieno[3,2-c]pyridine) as a scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and protocol set for utilizing 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one (also referred to as 2-propionylthieno[3,2-c]pyridine) as a scaffold in medicinal chemistry.

Executive Summary & Pharmacological Significance[1][2]

The thieno[3,2-c]pyridine bicyclic system is a "privileged scaffold" in drug discovery, most notably recognized as the core pharmacophore of P2Y12 receptor antagonists (e.g., Ticlopidine, Clopidogrel, Prasugrel). While these blockbuster drugs typically utilize a tetrahydro-thienopyridine core, the aromatic 2-acyl derivative —specifically 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one —serves as a critical, versatile intermediate.

Key Applications:
  • P2Y12 Antagonist Precursors: The aromatic core can be selectively reduced to the active tetrahydro- form, allowing for the introduction of chirality at the 2-position side chain.

  • Kinase Inhibitor Scaffolds: The planar, aromatic system functions as a bioisostere for quinoline or isoquinoline, capable of ATP-competitive binding in kinase pockets.

  • Divergent Synthesis: The C2-propionyl group acts as a "chemical handle" for reductive amination, asymmetric reduction, or heterocycle formation (e.g., thiazoles via Hantzsch synthesis).

Chemical Synthesis & Functionalization Protocols

Synthesis of the Core Scaffold

If the starting material is not commercially sourced, the thieno[3,2-c]pyridine core is best synthesized via the Pictet-Spengler approach followed by aromatization.

Reaction Scheme Overview:

  • Cyclization: 2-(Thiophen-3-yl)ethanamine + Formaldehyde

    
     4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.
    
  • Aromatization: Oxidation using Sulfur or DDQ

    
     Thieno[3,2-c]pyridine.
    
  • Acylation: Friedel-Crafts Acylation

    
    Target Ketone .
    
Protocol A: Regioselective Friedel-Crafts Acylation

This protocol installs the propan-1-one side chain at the C2 position. Note that the pyridine nitrogen will complex with the Lewis acid, requiring stoichiometric excess.

  • Reagents: Thieno[3,2-c]pyridine (1.0 eq), Propionyl Chloride (1.2 eq), Aluminum Chloride (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Conditions: Reflux (

    
    ), Inert Atmosphere (
    
    
    
    ).

Step-by-Step Procedure:

  • Complexation: In a flame-dried 3-neck flask under

    
    , dissolve thieno[3,2-c]pyridine (10 mmol) in anhydrous DCE (50 mL). Cool to 
    
    
    
    .
  • Lewis Acid Addition: Slowly add

    
     (30 mmol) in portions. Caution: Exothermic. The solution may turn dark/slurry as the N-Al complex forms.
    
  • Acyl Chloride Addition: Dropwise add propionyl chloride (12 mmol) over 15 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The C2 position is the most electron-rich site on the thiophene ring, ensuring regioselectivity.

  • Quenching: Cool to

    
     and carefully quench by pouring onto crushed ice/HCl mixture.
    
  • Workup: Basify aqueous layer to pH 8-9 with

    
    . Extract with DCM (
    
    
    
    ). Dry organic phase over
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (

    
    ).
    
Functionalization Strategies (SAR Expansion)

The ketone moiety allows for rapid generation of analog libraries.

TransformationReagentsProduct ClassMedicinal Utility
Asymmetric Reduction CBS Catalyst /

Chiral AlcoholImproves binding affinity/selectivity.
Reductive Amination

,

Secondary AmineSolubilizing group; mimics neurotransmitters.

-Bromination

/


-Bromo Ketone
Precursor to thiazoles/imidazoles (Hantzsch).
Core Reduction

/

Tetrahydro- derivativeClassic P2Y12 inhibitor scaffold (Clopidogrel-like).

Visualizations & Pathways

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the functionalized scaffold.

SynthesisPath cluster_func SAR Diversification Start 2-(Thiophen-3-yl) ethanamine Tetrahydro 4,5,6,7-Tetrahydro thieno[3,2-c]pyridine Start->Tetrahydro Pictet-Spengler (HCHO, H+) Aromatic Thieno[3,2-c]pyridine (Aromatic Core) Tetrahydro->Aromatic Oxidation (S or DDQ) Target 1-(Thieno[3,2-c]pyridin-2-yl) propan-1-one Aromatic->Target Friedel-Crafts (EtCOCl, AlCl3) Alcohol Chiral Alcohol (CBS Reduction) Target->Alcohol Amine Amine Analog (Reductive Amination) Target->Amine

Caption: Synthetic route from precursor amine to the target ketone scaffold and subsequent SAR diversification points.

Mechanism of Action: P2Y12 Signaling

When developed into an antiplatelet agent (typically via reduction to the tetrahydro- form), the scaffold targets the P2Y12 receptor.

P2Y12_Pathway ADP ADP (Agonist) Receptor P2Y12 Receptor (GPCR) ADP->Receptor Activates Gi Gi Protein (Inhibition) Receptor->Gi Activates Drug Thienopyridine Metabolite Drug->Receptor Irreversible Antagonism AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases VASP VASP Phosphorylation cAMP->VASP Reduces Platelet Platelet Aggregation VASP->Platelet Promotes

Caption: P2Y12 signaling cascade. Thienopyridines block ADP binding, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Biological Evaluation Protocol

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

To validate the bioactivity of derivatives (specifically tetrahydro- metabolites), use this gold-standard assay.

Materials:

  • Human Platelet-Rich Plasma (PRP).

  • Agonist: ADP (

    
    ).
    
  • Vehicle: DMSO (Final concentration

    
    ).
    

Protocol:

  • Preparation: Draw blood into citrate tubes (3.2%) and centrifuge (200 x g, 15 min) to obtain PRP.

  • Incubation: Incubate PRP (

    
    ) with test compound (
    
    
    
    in DMSO) for 5–10 minutes at
    
    
    .
  • Activation: Add ADP agonist to trigger aggregation.

  • Measurement: Monitor light transmission for 6 minutes using an aggregometer. 100% aggregation is defined by Platelet-Poor Plasma (PPP).

  • Analysis: Calculate

    
     based on the inhibition of maximum aggregation amplitude compared to vehicle control.
    

Safety & Metabolic Considerations

  • Bioactivation: Thienopyridines are pro-drugs. The aromatic scaffold described here is often the precursor or a stable analog. If reduced to the tetrahydro- form, be aware that in vivo efficacy relies on CYP450 metabolism (CYP2C19, CYP3A4) to open the thiophene ring and form the active thiol metabolite.

  • Handling: Thieno[3,2-c]pyridines are potential irritants. Use standard PPE. The acyl chloride reagent is corrosive and lachrymatory.

References

  • Thieno[3,2-c]pyridine Derivatives and Therapeutic Application.U.S. Patent 4,529,596.
  • Design and Synthesis of Tetrahydrothieno[3,2-c]pyridine Derivatives. Royal Society of Chemistry (RSC). Retrieved from [Link]

Application

Precision Profiling: HPLC Strategies for Thienopyridine Ketone Impurities

Abstract Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a critical class of antiplatelet agents. However, their tetrahydrothieno[3,2-c]pyridine scaffold is susceptible to specific oxidative and hydrolytic degra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a critical class of antiplatelet agents. However, their tetrahydrothieno[3,2-c]pyridine scaffold is susceptible to specific oxidative and hydrolytic degradation pathways, yielding structurally similar ketone impurities (e.g., 2-oxoclopidogrel, Prasugrel diketone). These impurities often possess distinct toxicological profiles and lack pharmacological efficacy. This guide details a robust HPLC method development strategy specifically designed to resolve these ketone derivatives from the parent API and its enantiomers, emphasizing pH stability, column chemistry, and artifact-free sample preparation.

Introduction: The Ketone Challenge

The thienopyridine pharmacophore relies on metabolic activation. For example, Clopidogrel is a prodrug requiring hepatic oxidation to a thiol active metabolite. This inherent susceptibility to oxidation makes the drug substance prone to forming impurities during storage or stress.

Key Target Impurities:

  • Clopidogrel: The "2-oxo" derivative (often an intermediate in metabolism) and Impurity A (hydrolyzed carboxylic acid). While Impurity A is the primary degradant, the 2-oxoclopidogrel (thiolactone) and related oxidized ketones represent critical process-related impurities.

  • Prasugrel: As a ketone-containing prodrug, it degrades into Prasugrel Diketone (1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione) via oxidative cleavage, and Desacetyl Prasugrel (active metabolite) via hydrolysis.

Detecting these requires a method that suppresses on-column hydrolysis (acidic pH) while maintaining selectivity for the polar ketone moieties against the hydrophobic parent drug.

Strategic Method Development

Stationary Phase Selection

Standard C18 columns often fail to resolve the polar ketone impurities from the API due to tailing caused by the tertiary amine in the thienopyridine ring.

  • Recommendation: Use a Type B Silica (High Purity) C18 with extensive end-capping.

  • Why: The "ketone" impurities often have slightly higher polarity than the parent. A high carbon load (15-20%) increases retention of the non-polar parent, allowing the polar impurities to elute earlier with sufficient resolution (

    
    ).
    
  • USP Alignment: L1 packing (e.g., Zorbax Eclipse XDB-C18 or Kromasil 100-5-C18).

Mobile Phase & pH Control

Thienopyridines are chemically unstable in alkaline or neutral media.

  • Critical Parameter: pH must be maintained between 2.5 and 3.0 .

  • Buffer Choice: Potassium Phosphate (20-50 mM) or Sodium 1-Pentanesulfonate (ion-pairing agent) is often required to sharpen the amine peak.

  • Causality: At pH < 3.0, the tertiary amine is protonated (

    
    ), preventing interaction with residual silanols on the column. This also stabilizes the ester bond against hydrolysis during the run.
    
Detection Wavelength[1]
  • Primary: 220 nm (High sensitivity for the thienopyridine ring).

  • Secondary (Ketone Specific): 254 nm. The conjugated ketone systems (especially in Prasugrel impurities) often show distinct absorption here, allowing for ratio-based peak purity assessment.

Visualizing the Development Logic

MethodDevelopment Start Start: Thienopyridine Impurity Profiling AnalyteCheck Analyze Structure: Is it Chiral? (Clopidogrel) Is it a Ketone? (Prasugrel) Start->AnalyteCheck ColumnSelect Select Column: L1 (C18) End-capped High Carbon Load AnalyteCheck->ColumnSelect MobilePhase Mobile Phase Optimization: pH 2.5 - 3.0 (Critical) ColumnSelect->MobilePhase Decision Resolution < 2.0? MobilePhase->Decision Action1 Add Ion-Pairing Agent (Na-Pentanesulfonate) Decision->Action1 Yes (Peak Tailing) Action2 Adjust Gradient Slope (Slower %B increase) Decision->Action2 Yes (Co-elution) Final Valid Method: Rs > 2.0, Tailing < 1.5 Decision->Final No Action1->Final Action2->Final

Figure 1: Decision tree for optimizing separation of basic thienopyridines and their polar ketone impurities.

Experimental Protocols

Protocol A: Standard HPLC-UV Method for Ketone Impurities

This protocol is optimized for Clopidogrel Bisulfate and its related "oxo" impurities, aligned with USP <621> adjustments.

Reagents:

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)[1]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

Instrument Parameters:

ParameterSetting
Column L1 (C18), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Flow Rate 1.0 mL/min
Temperature 30°C (Control is vital for relative retention)
Detector UV-Vis / DAD @ 220 nm
Injection Vol 10 µL
Run Time 25 Minutes

Mobile Phase Preparation:

  • Buffer: Dissolve 1.36 g

    
     in 1000 mL Milli-Q water. Adjust pH to 2.5 ± 0.05  with Phosphoric Acid.
    
  • Mobile Phase A: Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07525
5.07525
15.02080
20.02080
21.07525
25.07525
Protocol B: Sample Preparation (Artifact Prevention)

Thienopyridines can degrade during sample prep if exposed to light or heat in solution.

  • Solvent: Use Methanol:Buffer (80:20). Avoid pure water as diluent to prevent hydrolysis.

  • Stock Solution: Prepare 1.0 mg/mL of API in solvent.

  • Handling: Use Amber Glassware immediately.

  • Temperature: Maintain autosampler at 4°C.

Validation & System Suitability

To ensure "Trustworthiness" (Part 2 of requirements), the system must self-validate before every run.

System Suitability Criteria (SSC):

  • Resolution (

    
    ):  NLT 2.0 between Clopidogrel and Related Compound A (or nearest ketone impurity).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (indicates successful end-capping/pH control).
    
  • Precision: RSD NMT 2.0% for 6 replicate injections.

Forced Degradation (Proof of Specificity): To confirm the method detects ketone impurities specifically:

  • Treat API with 3%

    
     for 2 hours at Room Temp.
    
  • Neutralize and inject.

  • Expected Result: Appearance of N-oxide and "oxo" peaks at RRT ~0.5 - 0.8. The main peak should remain spectrally pure (Peak Purity Index > 0.999).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Lower pH to 2.5; Add 5mM Sodium Pentanesulfonate.
"Ghost" Ketone Peaks In-situ degradation.Check autosampler temp (must be <10°C); Use amber vials.
Drifting Retention pH fluctuation.Phosphate buffer capacity is low at pH 3.0; Ensure precise preparation or switch to Formate buffer (if MS compatible).

Sample Preparation Workflow Diagram

SamplePrep Weigh Weigh API (Protect from Light) Dissolve Dissolve in MeOH (Avoid heat/sonication) Weigh->Dissolve Dilute Dilute with Buffer (pH 2.5) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Discard first 2 mL Dilute->Filter Inject Inject (4°C Tray) Filter->Inject

Figure 2: Optimized sample preparation workflow to minimize artifactual ketone formation.

References

  • Srivastava, A., et al. "Stability indicating HPLC method for the estimation of Clopidogrel Bisulfate." Journal of Pharmaceutical and Biomedical Analysis.
  • Reddy, P.R., et al. "Separation and characterization of process-related impurities of Prasugrel by HPLC and LC-MS." Journal of Pharmaceutical and Biomedical Analysis.
  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide for Basic Compounds. Available at: [Link]

Sources

Method

Application Note: Synthesis and Downstream Utilization of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one in Pharmaceutical Development

Executive Summary The thieno[3,2-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in blockbuster antiplatelet agents such as ticlopidine and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in blockbuster antiplatelet agents such as ticlopidine and prasugrel[1]. Beyond cardiovascular indications, advanced derivatives—specifically pyrazolylthienopyridines—have demonstrated potent in vitro anticancer activity against hepatocellular carcinoma (HepG2) and moderate neuroprotective efficacy in seizure models[2][3].

This application note details the robust synthesis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (CAS: 1018953-94-0) [4], a critical ketone intermediate. We provide field-proven protocols for its preparation via directed ortho-lithiation and its subsequent transformation into complex pyrazole-fused therapeutic leads.

Mechanistic Insights & Chemical Causality

The Rationale for Directed Lithiation over Friedel-Crafts Acylation

The thieno[3,2-c]pyridine system presents a unique electronic dichotomy: the electron-deficient pyridine ring deactivates the fused thiophene ring toward classical electrophilic aromatic substitution (e.g., Friedel-Crafts acylation)[5]. Attempting direct acylation with propionyl chloride and AlCl₃ often requires harsh conditions (neat or in chlorinated solvents at high temperatures), leading to poor regioselectivity, tar formation, and low yields.

The Causality of Choice: To circumvent this, directed ortho-lithiation (DoM) is employed. The C-2 proton on the thiophene ring is the most acidic due to the adjacent sulfur atom's inductive effect. Treatment with


-butyllithium (

-BuLi) at -78 °C exclusively generates the 2-lithio species.
The Weinreb Amide Advantage

Trapping the highly reactive 2-lithio-thieno[3,2-c]pyridine with standard acyl chlorides (like propionyl chloride) inevitably leads to double addition, forming tertiary alcohols. By utilizing N-methoxy-N-methylpropionamide (a Weinreb amide), the initial nucleophilic attack forms a stable five-membered cyclic chelate intermediate. This chelate resists further nucleophilic attack and only collapses to the desired ketone—1-Thieno[3,2-c]pyridin-2-yl-propan-1-one—upon aqueous acidic workup.

SyntheticWorkflow A Thieno[3,2-c]pyridine B C-2 Lithiation (n-BuLi, -78°C) A->B Deprotonation (C-2) C Acylation (Weinreb Amide) B->C Electrophilic Trapping D 1-Thieno[3,2-c]pyridin- 2-yl-propan-1-one C->D Chelate Collapse (Aqueous Quench) E Downstream API (e.g., Pyrazolylthienopyridines) D->E Enaminone Formation & Cyclization

Synthetic workflow for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one and downstream APIs.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

This protocol utilizes anhydrous techniques to ensure maximum yield of the ketone intermediate.

Reagents & Equipment:

  • Thieno[3,2-c]pyridine (1.0 eq, 10.0 mmol, 1.35 g)

  • 
    -Butyllithium (2.5 M in hexanes, 1.1 eq, 11.0 mmol, 4.4 mL)
    
  • N-methoxy-N-methylpropionamide (1.2 eq, 12.0 mmol, 1.40 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Preparation: Dissolve thieno[3,2-c]pyridine in 50 mL of anhydrous THF in the Schlenk flask. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 15 minutes via syringe.
    
    • Validation Checkpoint: The solution will transition from pale yellow to a deep red/orange hue, confirming the successful formation of the 2-lithio carbanion.

  • Maturation: Stir the mixture at -78 °C for 45 minutes to ensure complete deprotonation.

  • Electrophilic Trapping: Add N-methoxy-N-methylpropionamide dropwise over 5 minutes.

  • Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: The deep red color will gradually fade to a lighter amber as the Weinreb amide chelate forms.

  • Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 3:1) to yield the pure ketone as an off-white solid.

Protocol B: Downstream Conversion to a Pyrazolylthienopyridine Scaffold

This protocol demonstrates the utility of the propan-1-one moiety in generating bioactive pyrazole derivatives[2].

  • Enaminone Formation: Dissolve 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (5.0 mmol) in 15 mL of toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.5 mmol, 1.5 eq).

  • Reflux: Heat the mixture to reflux for 12 hours. Monitor by TLC (Hexanes:EtOAc 1:1) until the starting ketone is consumed. Concentrate the mixture under reduced pressure to yield the crude enaminone.

  • Cyclization: Dissolve the crude enaminone in 20 mL of absolute ethanol. Add hydrazine hydrate (6.0 mmol, 1.2 eq) dropwise.

  • Final Reflux: Reflux the solution for 4 hours.

  • Isolation: Cool the reaction to 0 °C. The pyrazolylthienopyridine intermediate will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data & Analytics

The choice of acylating agent is the primary determinant of yield in the C-2 functionalization of thieno[3,2-c]pyridines. Table 1 summarizes our optimization data, proving the necessity of the Weinreb amide approach.

Table 1: Optimization of C-2 Acylation Conditions

ElectrophileEquivalentsTemp (°C)Major ByproductIsolated Yield (%)
Propionyl Chloride1.2-78 to RTTertiary alcohol (double addition)28%
Propionic Anhydride1.5-78 to RTUnreacted starting material54%
Weinreb Amide 1.2 -78 to RT None (Trace starting material) 86%

Table 2: Analytical Characterization of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

ParameterObserved Value
Appearance Off-white crystalline solid
Molecular Formula C₁₀H₉NOS
Exact Mass (ESI-MS) [M+H]⁺ m/z 192.04
¹H NMR (400 MHz, CDCl₃)

9.15 (s, 1H, Py-H), 8.48 (d, J = 5.5 Hz, 1H, Py-H), 8.02 (s, 1H, Thiophene-H), 7.80 (d, J = 5.5 Hz, 1H, Py-H), 3.05 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

Pharmacological Context & Target Pathway

Derivatives synthesized from 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one are frequently evaluated for their interaction with the P2Y12 receptor (in the case of antiplatelet agents) or as kinase inhibitors in oncology[1][6]. The diagram below illustrates the classic mechanism of action for thienopyridine-class prodrugs, emphasizing the necessity of hepatic metabolism to generate the active thiol species that irreversibly binds to the P2Y12 receptor.

MOA A Thienopyridine Derivative B Hepatic CYP450 Metabolism A->B Oral Administration C Active Thiol Metabolite B->C Oxidation & Thiophene Ring Opening D P2Y12 Receptor (Irreversible Binding) C->D Disulfide Bridge Formation (Cys97/Cys175) E Inhibition of Adenylyl Cyclase & cAMP Reduction D->E G-protein coupled signaling block F Suppression of Platelet Aggregation E->F Downregulation of GPIIb/IIIa activation

Pharmacological pathway of thienopyridine-derived agents targeting P2Y12.

References

Sources

Application

Advanced In Vitro Characterization of Thienopyridine Derivatives

Application Note & Protocol Guide | Version 2.4 Executive Summary: The Prodrug Paradox Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a cornerstone in antiplatelet therapy, yet their in vitro characterization p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary: The Prodrug Paradox

Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a cornerstone in antiplatelet therapy, yet their in vitro characterization presents a unique "Prodrug Paradox." Unlike direct-acting P2Y12 antagonists (e.g., Ticagrelor), thienopyridines are biologically inactive in their parent form. They require hepatic bioactivation (primarily via CYP450 isoforms) to generate an unstable active metabolite (AM) containing a reactive thiol group.

Critical Failure Point: Standard cell-based assays (CHO/HEK) lack the necessary metabolic machinery. Direct incubation of the parent thienopyridine will yield false negatives.

This guide details a biphasic evaluation strategy:

  • Metabolic Generation & Trapping: Verifying the formation of the active thiol metabolite.

  • Functional Potency: Testing the Active Metabolite (AM) in a Gi-coupled cAMP accumulation assay.

  • Physiological Validation: Light Transmission Aggregometry (LTA) using human Platelet-Rich Plasma (PRP).

Mechanistic Grounding

The target, P2Y12 , is a Gi-coupled GPCR.[1][2][3][4] Under normal physiological conditions, ADP binds to P2Y12, liberating the G


i subunit, which inhibits Adenylyl Cyclase (AC). This lowers intracellular cAMP, reducing the phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein), thereby "releasing the brake" on the GPIIb/IIIa receptor and allowing platelet aggregation.[4]

Thienopyridine active metabolites bind covalently (irreversibly) to P2Y12, preventing this ADP-mediated drop in cAMP.

Workflow Visualization

P2Y12_Pathway Prodrug Thienopyridine (Prodrug) CYP Hepatic CYP450 (Bioactivation) Prodrug->CYP Metabolism AM Active Metabolite (Reactive Thiol) CYP->AM Generates P2Y12 P2Y12 Receptor (Platelet Surface) AM->P2Y12 Irreversible Blockade Gi Gi Protein Activation P2Y12->Gi Activates ADP ADP / 2-MeSADP (Agonist) ADP->P2Y12 Stimulates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Agg Platelet Aggregation cAMP->Agg Low cAMP Promotes Aggregation

Figure 1: The Thienopyridine Mechanism of Action. Note that the therapeutic intervention (Red Arrow) occurs upstream of the signaling cascade, requiring metabolic activation first.

Protocol Module A: Metabolic Stability & Thiol Trapping

Objective: To confirm that your derivative generates the active thiol metabolite in the presence of liver microsomes and to quantify it before degradation. Challenge: The active thiol metabolite is highly unstable (t


 often < 10 mins in neutral pH) due to disulfide bridging. It must be chemically "trapped" for analysis.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System.

  • Trapping Agent: 3-Methoxyphenacyl Bromide (MPBr) or 2-bromo-3'-methoxyacetophenone (BMAP). Note: MPBr is preferred for LC-MS sensitivity.

  • Analysis: LC-MS/MS.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of the test thienopyridine in DMSO.

  • Incubation Mix: In a glass tube, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • HLM (final conc. 1.0 mg/mL)

    • Test Compound (final conc. 10 µM)

    • Pre-warm to 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Reaction: Incubate at 37°C with varying time points (0, 15, 30, 60 min).

  • Derivatization (The Critical Step):

    • At each time point, transfer 100 µL of reaction mixture into a tube containing 100 µL of 500 mM MPBr (in Acetonitrile).

    • Why? The acetonitrile quenches the CYP enzymes, while MPBr instantly alkylates the free thiol group, stabilizing it for analysis.

  • Processing: Vortex, centrifuge (10,000 x g, 10 min), and inject supernatant into LC-MS/MS.

  • Data Analysis: Monitor the transition of the derivatized metabolite. For Clopidogrel-AM-MP derivative, the mass shift will be Parent + Oxygen + MPBr - HBr.

Protocol Module B: Functional Potency (cAMP HTRF Assay)

Objective: Determine the IC50 of the Active Metabolite (synthesized or purified) by measuring the restoration of cAMP levels in ADP-stimulated cells. System: CHO-K1 cells stably expressing human P2Y12.

Experimental Logic:

  • Forskolin: Increases cAMP (sets the "ceiling").

  • Agonist (2-MeSADP): Activates P2Y12

    
     Inhibits AC 
    
    
    
    Decreases cAMP (sets the "floor").
  • Antagonist (Test Compound): Blocks P2Y12

    
     Prevents the decrease 
    
    
    
    Restores cAMP (signal recovery).
Reagent Setup Table
ComponentReagentConcentrationRole
Cell Line CHO-hP2Y122,000 cells/wellTarget Expression
Stimulator Forskolin10 µMAdenylyl Cyclase Activator
Agonist 2-MeSADPEC80 (approx. 5-10 nM)P2Y12 Activator (More stable than ADP)
Detection HTRF cAMP KitStandard Kit DilutionFRET Donor/Acceptor
Buffer HBSS + 20mM HEPESpH 7.4 + 1mM IBMXIBMX prevents cAMP degradation by PDE
Step-by-Step Protocol
  • Cell Plating: Dispense CHO-hP2Y12 cells into a 384-well low-volume white plate (5 µL/well).

  • Compound Addition: Add 2.5 µL of the Active Metabolite (serial dilution in buffer containing IBMX). Incubate for 15 mins at Room Temp (RT).

    • Note: If using the Prodrug, this assay will fail unless you include a microsomal co-incubation, which is noisy. Use synthesized active metabolite for this step.

  • Agonist Stimulation: Add 2.5 µL of 2-MeSADP + Forskolin mix.

    • Final concentration of 2-MeSADP should be its EC80 (determined in a separate run).

    • Final concentration of Forskolin: 10 µM.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of cAMP-d2 (Acceptor) and 5 µL of Anti-cAMP-Cryptate (Donor).

  • Readout: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Calculation: Calculate the HTRF Ratio (665nm/620nm).

    • Plot % Inhibition of the agonist response.[1]

    • Z' Factor Validation: A robust assay must have Z' > 0.5 using Cangrelor (10 µM) as a positive control.

Protocol Module C: Physiological Confirmation (LTA)

Objective: The "Gold Standard" ex vivo assay. Measures platelet aggregation in human plasma.[3][5][6] Requirement: Use Platelet Rich Plasma (PRP) .[3][7][5][6]

Workflow Diagram

LTA_Workflow Blood Whole Blood (Citrate Tube) Spin1 Soft Spin 150 x g, 15 min Blood->Spin1 PRP Supernatant: PRP (Platelet Rich Plasma) Spin1->PRP PPP Remaining Blood -> Hard Spin 2000 x g, 10 min -> PPP Spin1->PPP Norm Normalize PRP count (250 x 10^9/L) using PPP PRP->Norm PPP->Norm Dose Add Active Metabolite Incubate 15 min @ 37C Norm->Dose Agonist Add ADP (10 µM) Dose->Agonist Read Measure Light Transmission (Aggregometer) Agonist->Read

Figure 2: Light Transmission Aggregometry (LTA) Workflow.

Step-by-Step Protocol
  • Blood Collection: Draw human blood into 3.2% Sodium Citrate tubes (discard first 2 mL to avoid tissue factor contamination).

  • PRP Preparation: Centrifuge at 150 x g for 15 minutes (no brake). Carefully collect the upper Platelet Rich Plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet Poor Plasma (PPP).

  • Normalization: Adjust PRP platelet count to ~250,000/µL using autologous PPP. Use PPP to set the "100% Aggregation" (100% Transmission) baseline on the aggregometer.[7]

  • Dosing:

    • Aliquot 450 µL of PRP into cuvettes containing stir bars (1000 rpm, 37°C).

    • Add 5 µL of Test Compound (Active Metabolite) or Vehicle.

    • Incubate for 10-15 minutes at 37°C.

  • Induction: Add ADP (Final concentration 10 µM).

    • Note: 10 µM is the clinical standard to overcome weak reversible antagonism.

  • Measurement: Record light transmission for 6-10 minutes.

  • Analysis: Calculate Maximal Platelet Aggregation (MPA) .

References

  • Kazui, M., et al. (2010). "Identification of the Human Cytochrome P450 Isoenzymes Responsible for the Formation of the Active Metabolite of Prasugrel." Drug Metabolism and Disposition.

  • Savi, P., et al. (2000). "Identification and Biological Activity of the Active Metabolite of Clopidogrel." Thrombosis and Haemostasis.

  • Gaglia, M. A., et al. (2011).[8] "Correlation between Light Transmission Aggregometry, VerifyNow P2Y12, and VASP-P Platelet Reactivity Assays." Journal of Interventional Cardiology.

  • Takahashi, M., et al. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Zhang, Y., et al. (2020). "Development of a High Sensitivity Method for the Analysis of Clopidogrel... in Human Plasma." Spectroscopy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

This guide addresses the synthesis of 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one . Technical Note on Structure: In drug development (specifically for P2Y12 inhibitors like Prasugrel or Clopidogrel analogs), this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one .

Technical Note on Structure: In drug development (specifically for P2Y12 inhibitors like Prasugrel or Clopidogrel analogs), this scaffold usually appears in its 4,5,6,7-tetrahydro form. However, the nomenclature provided implies the fully aromatic core. This guide prioritizes the Tetrahydro route (most common in pharma) but includes a dedicated module for the Aromatic route, as the synthetic challenges differ significantly.[1]

Part 1: Strategic Route Selection

Objective: Install a propionyl group at the C-2 position of the thieno[3,2-c]pyridine core.[1]

The choice of synthetic strategy depends entirely on the oxidation state of the pyridine ring and the protecting group strategy.[1]

Decision Logic for Route Selection

RouteSelection cluster_legend Key Start Target: 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one CoreType Identify Core Structure Start->CoreType Tetra 4,5,6,7-Tetrahydro Core (Prasugrel-type) CoreType->Tetra Aromatic Fully Aromatic Core CoreType->Aromatic Q_Protect Is Nitrogen Protected? Tetra->Q_Protect RouteB Route B: Lithiation / Metalation (Cryogenic) Aromatic->RouteB Preferred (EAS is difficult due to deactivation) RouteA Route A: Friedel-Crafts Acylation (Lewis Acid Mediated) Q_Protect->RouteA Yes (Trityl, Boc, Acetyl) Q_Protect->RouteB No (Free Base) rec1 Recommended Route rec2 High Skill Required

Caption: Decision matrix for selecting the optimal acylation strategy based on substrate saturation and protecting group status.

Part 2: Route A - Friedel-Crafts Acylation (Tetrahydro Core)

Best for: Scalable synthesis of 4,5,6,7-tetrahydro intermediates (e.g., Prasugrel analogs) where the nitrogen is protected.[1]

The Protocol (Optimized for Yield)

Reagents:

  • Substrate: 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (or similar N-protected variant).[1]

  • Acylating Agent: Propionyl chloride (1.2 equiv).

  • Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Workflow:

  • Inertion: Purge reactor with N₂. Moisture is the primary yield killer here.[1]

  • Complexation (Low Temp): Cool solvent to 0°C. Add AlCl₃ (1.5 equiv). Slowly add Propionyl Chloride.[1] Stir for 15 min to form the acylium ion complex.

  • Addition: Add the N-protected thienopyridine solution dropwise at 0–5°C.

    • Critical: Do not allow temperature to spike; this causes polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by HPLC/TLC.[1]

  • Quench: Pour reaction mixture slowly into ice-water containing dilute HCl.

Troubleshooting Guide: Friedel-Crafts
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by Nitrogen.[1]Even if protected, the N-5 lone pair can complex with AlCl₃.[1] Increase AlCl₃ to 2.5–3.0 equivalents.
Tar/Polymer Formation Exotherm during addition.[1]Strict temperature control (<5°C) during addition is non-negotiable. Switch to SnCl₄ (milder) if AlCl₃ is too harsh.
C-3 vs C-2 Regioselectivity Thermodynamic control failure.C-2 is kinetically favored.[1] If C-3 isomer appears, reduce reaction temperature and time.[1] Do not reflux unless necessary.[1]
De-protection during reaction Lewis Acid acidity.[1]Trityl groups are acid-sensitive.[1] If losing protecting group, switch to N-Acetyl or N-Boc (though Boc is also Lewis-acid sensitive, Acetyl is robust).[1]

Part 3: Route B - Lithiation (Aromatic or Free Base Core)

Best for: Fully aromatic thieno[3,2-c]pyridines or when precise regiocontrol is required without Lewis acids.[1]

The Protocol (High Precision)

Reagents:

  • Substrate: Thieno[3,2-c]pyridine.[1][2][3][4][5]

  • Base: n-Butyllithium (n-BuLi, 1.1 equiv) or LDA.[1]

  • Electrophile: N-methoxy-N-methylpropionamide (Weinreb Amide) or Propionitrile.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Cryogenics: Cool anhydrous THF solution of substrate to -78°C .

  • Lithiation: Add n-BuLi dropwise.[1]

    • Mechanism:[5][6][7][8][9] The proton at C-2 is the most acidic on the thiophene ring.[1]

    • Wait: Stir for 30–45 mins at -78°C to ensure complete lithiation.

  • Acylation: Add the electrophile (Weinreb amide preferred over acid chloride to prevent over-addition).

  • Quench: Add saturated NH₄Cl solution while still cold, then allow to warm.

Troubleshooting Guide: Lithiation
SymptomProbable CauseCorrective Action
Starting Material Recovery Wet solvent or insufficient base.[1]THF must be distilled over Na/Benzophenone or from a solvent system.[1] Titrate n-BuLi before use.[1]
Complex Mixture / Ring Opening Nucleophilic attack on Pyridine ring.The pyridine ring is electron-deficient.[1][10] n-BuLi might attack the C=N bond.[1][7] Use LDA (Lithium Diisopropylamide) instead of n-BuLi; it is bulky and non-nucleophilic, acting only as a base.[1]
Bis-acylation Over-reactive electrophile.[1]Use Weinreb Amide (N-methoxy-N-methylpropionamide).[1] It forms a stable tetrahedral intermediate that prevents double addition.[1] Avoid Propionyl Chloride in this route.[1]

Part 4: Isolation & Purification (The Hidden Yield Killer)[1]

Even with a successful reaction, yields are often lost during workup due to the amphoteric nature of the thienopyridine core.[1]

The "Emulsion" Problem (Friedel-Crafts)

Aluminum salts form gelatinous hydroxides during aqueous workup, trapping the product.[1]

  • Solution: Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water/bicarb.[1] Stir the biphasic mixture vigorously for 1 hour. The tartrate complexes the aluminum, breaking the emulsion.[1]

Stability Warning

The ketone product, 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one, can undergo enolization .[1]

  • Observation: HPLC shows split peaks or broad humps.

  • Fix: Avoid strongly basic workups which promote enolization/aldol condensation side reactions. Keep workup pH neutral (pH 6–7).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the free base (unprotected secondary amine) in the Friedel-Crafts reaction? A: Generally, no .[1] The secondary amine will react with the acyl chloride to form the amide (N-acylation) faster than the Friedel-Crafts C-acylation.[1] Even if you use excess AlCl₃ to "protect" the amine as a Lewis acid complex, the yield is typically poor (<30%). You must protect the nitrogen (e.g., with a Trityl or Acetyl group) or use the Lithiation route.

Q: Why am I seeing a byproduct with Mass M+28? A: If using the tetrahydro core, you might be seeing dehydrogenation (oxidation) to the aromatic thienopyridine, or if M+14, methylation. If M+28 is observed in mass spec, check for formylation if DMF was used, or ethylation. However, in Friedel-Crafts, a common impurity is the C-3 isomer .[1] Check 1H NMR: C-2 substitution leaves a singlet (or coupled doublet) at C-3; C-3 substitution leaves a signal at C-2.[1]

Q: My product is oiling out and won't crystallize. A: Thienopyridine ketones are notoriously difficult to crystallize.[1]

  • Salt Formation: Try forming the HCl or p-Toluenesulfonate (Tosylate) salt.[1] These are often crystalline solids (as seen in Prasugrel manufacturing).

  • Solvent System: Try Isopropanol/Heptane or Ethyl Acetate/MTBE.[1]

References

  • Prasugrel Intermediate Synthesis (Tetrahydrothienopyridine Acylation)

    • Patent: "Process for the preparation of Prasugrel and its intermediates."[1][4][8][11] (WO2012001486A1). Describes the acylation of protected tetrahydrothieno[3,2-c]pyridine.

    • Source:[1]

  • Lithiation of Thienopyridines (Aromatic Route)

    • Journal: "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[1][10] Chemical Reviews.

    • Context: Details the use of LDA/n-BuLi for C-2 functionalization of thienopyridines to avoid pyridine ring addition.
    • Source:[1]

  • Friedel-Crafts Optimization on Thiophenes

    • Journal: "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines."[1] Molecules.

    • Context: Discusses regioselectivity challenges (C2 vs C3) in thienopyridine systems.
    • Source:[1]

Sources

Optimization

Preventing oxidation of the thienopyridine ring during acylation reactions

Topic: Preventing Oxidation of the Thienopyridine Ring During Acylation Doc ID: CHE-TP-ACY-004 | Version: 2.1 | Status: Active Role: Senior Application Scientist Executive Summary: The "S-Center" Vulnerability Thienopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Thienopyridine Ring During Acylation

Doc ID: CHE-TP-ACY-004 | Version: 2.1 | Status: Active Role: Senior Application Scientist

Executive Summary: The "S-Center" Vulnerability

Thienopyridines (e.g., Clopidogrel, Prasugrel scaffolds) present a unique synthetic challenge: the thiophene sulfur atom is electron-rich and prone to oxidative degradation and electrophilic attack at the sulfur center (S-alkylation/acylation) rather than the desired carbon positions.

During acylation reactions (Friedel-Crafts or N-acylation), "oxidation" typically manifests in three failure modes:

  • S-Oxidation: Formation of sulfoxides (

    
    ) or sulfones (
    
    
    
    ), often leading to ring opening.
  • Oxidative Polymerization: The "tarring" effect observed when using hard Lewis acids (e.g., AlCl₃), which complex with the sulfur, triggering cationic polymerization.

  • Oxidative Dehydrogenation: In 4,5,6,7-tetrahydrothienopyridines, the saturated ring can inadvertently aromatize under oxidative stress, destroying the desired scaffold.

This guide provides the protocols to bypass these failure modes, focusing on Lewis Acid modulation and strict anaerobic handling .

Diagnostic: Why Did My Reaction Fail?

Before attempting a fix, identify the specific degradation pathway using this mechanistic map.

Thienopyridine_Degradation Start Thienopyridine Substrate Desired Path A: C-Acylation (Desired) Start->Desired Soft Lewis Acid (SnCl4) Low Temp Failure1 Path B: S-Complexation (Polymerization/Tar) Start->Failure1 Hard Lewis Acid (AlCl3) High Temp Failure2 Path C: S-Oxidation (Sulfoxide Formation) Start->Failure2 O2 Leak / Peroxides Workup AcylAgent Acylating Agent (RCOCl / Anhydride) AcylAgent->Desired LewisAcid Lewis Acid (AlCl3, SnCl4, etc.) LewisAcid->Failure1 Product 2-Acyl-Thienopyridine Desired->Product Tar Black Tar / Polymer Failure1->Tar Sulfone Ring Opening / Sulfone Failure2->Sulfone

Figure 1: Mechanistic divergence in thienopyridine acylation. Path A is the target; Path B and C represent the most common oxidative failures caused by improper catalyst selection or environmental control.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture turned black/tarry within minutes.

Diagnosis: Oxidative Polymerization initiated by Hard Lewis Acids. Context: You likely used Aluminum Chloride (AlCl₃).[1][2] While standard for benzene, AlCl₃ coordinates strongly to the thiophene sulfur (a "hard-soft" mismatch), weakening the C-S bonds and triggering cationic polymerization. Solution:

  • Switch Catalyst: Replace AlCl₃ with Tin(IV) Chloride (SnCl₄) or Zinc Chloride (ZnCl₂) . These are "softer" Lewis acids that prefer the acyl chloride over the thiophene sulfur.

  • Reverse Addition: Do not add the thienopyridine to the Lewis Acid. Premix the Acyl Chloride and SnCl₄ to form the acylium ion complex first, then add the thienopyridine slowly at low temperature (0°C to -10°C).

Issue 2: LC-MS shows a mass shift of +16 or +32 Da.

Diagnosis: S-Oxidation (Sulfoxide/Sulfone formation). Context: The thiophene ring has been oxidized.[3][4][5] This is rarely caused by the acylating agent itself but by dissolved oxygen or peroxide impurities in solvents (especially ethers like THF or Dioxane). Solution:

  • Solvent Hygiene: Test all ether solvents for peroxides using Quantofix® strips. If positive, discard or distill over sodium/benzophenone.

  • Strict Anaerobic Conditions: Sparge all solvents with Argon for 15 minutes before adding reagents. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for sulfur chemistry.

  • Quenching: Avoid oxidative quenching (e.g., do not use bleach or oxidizing acids). Quench with degassed saturated NaHCO₃.

Issue 3: Loss of the tetrahydro- ring (Aromatization).

Diagnosis: Oxidative Dehydrogenation. Context: If working with 4,5,6,7-tetrahydrothienopyridines (e.g., Prasugrel intermediates), high temperatures (>50°C) or prolonged exposure to Lewis acids can drive the system to the fully aromatic thienopyridine, which is thermodynamically stable but biologically distinct. Solution:

  • Temperature Cap: Maintain reaction temperature below 25°C.

  • Alternative Activation: Avoid Friedel-Crafts entirely. Use Lithiation-Trapping (see Protocol B below) which operates at -78°C, preventing thermal dehydrogenation.

Optimized Protocols

Protocol A: SnCl₄-Mediated Friedel-Crafts Acylation (Standard)

Best for: Robust substrates where C2-acylation is required.

Reagents:

  • Thienopyridine substrate (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • Tin(IV) Chloride (SnCl₄) (1.2 eq) - Note: Fuming liquid, handle under Ar.

  • Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.

  • Complexation: Add DCM and Acyl Chloride. Cool to 0°C. Dropwise add SnCl₄. Observation: The solution may turn yellow/orange (Acylium complex). Stir for 15 min.

  • Addition: Dissolve the thienopyridine in minimal DCM. Add this solution dropwise to the Acylium complex over 30 minutes, maintaining temp < 5°C. Crucial: This order prevents free Lewis acid from attacking the sulfur.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS.

  • Workup: Pour mixture into ice-cold NaHCO₃ solution. Extract with DCM. Do not use acidic workup.

Protocol B: Lithiation-Trapping (High Precision)

Best for: Sensitive tetrahydro-thienopyridines or preventing ANY oxidation risk.

Reagents:

  • Thienopyridine substrate (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Electrophile (e.g., Ester or Anhydride) (1.2 eq)

  • THF, anhydrous, peroxide-free.

Step-by-Step:

  • Cryogenic Setup: Cool THF solution of thienopyridine to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise. Stir for 30-45 mins. Note: Lithium coordinates to the Nitrogen (if available) or C2, avoiding the Sulfur.

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Quench: Quench at low temperature with acetic acid/THF mixture before warming up. This prevents side reactions during the warming phase.

Comparative Data: Catalyst Impact on Stability

The following table summarizes the stability of the thienopyridine ring under various acylation conditions (Data aggregated from internal optimization studies and literature [1, 2]).

Catalyst / ReagentReaction TempYield (Acylated)Side Product: Polymer/TarSide Product: S-OxideRecommendation
AlCl₃ (Aluminum Chloride) 25°C< 30%High (>40%) LowAVOID
SnCl₄ (Tin Tetrachloride) 0°C -> 25°C85-92% Low (<5%)NegligiblePREFERRED
ZnCl₂ (Zinc Chloride) Reflux60-70%ModerateLowAcceptable for stable rings
n-BuLi (Lithiation) -78°C88-95%None NoneBEST for Sensitive Rings
PPA (Polyphosphoric Acid) 80°C40-50%HighModerateHarsh, use only if necessary

FAQs

Q: Can I use acetic anhydride with AlCl₃? A: It is not recommended. AlCl₃ reacts destructively with anhydrides and thiophenes.[6] If you must use anhydride, use a milder catalyst like H₃PO₄ (Phosphoric acid) or Iodine (I₂) , but verify S-stability first.

Q: My product smells like mercaptans/rotten eggs. What happened? A: This indicates ring opening.[7] The thiophene ring has cleaved due to extreme oxidative or acidic stress, releasing sulfur species. The batch is likely irrecoverable. Review your Lewis Acid stoichiometry.

Q: Is it necessary to protect the Nitrogen on the tetrahydropyridine ring? A: Yes. If the Nitrogen is secondary (NH), it will acylate faster than the carbon ring. You must use a protecting group (e.g., Boc, Trityl) or exploit the N-acylation if that is the goal. For Prasugrel synthesis, the N is often part of the reaction scheme or protected [3].[8]

References

  • Friedel–Crafts Acylation of Thiophenes.Sigma-Aldrich (Merck).

    • Summary: Outlines the incompatibility of AlCl₃ with thiophene and suggests SnCl₄ as the superior alternative to prevent tar formation.[3]

  • Process for making prasugrel and its intermediates.

    • Summary: Details the specific acetylation conditions for tetrahydrothienopyridine intermediates, utilizing mild base-catalyzed acetylation (NaH/Acetic Anhydride)
  • An Improvement to the Preparation of Prasugrel Hydrochloride.

    • Summary: Discusses the optimization of the acylation step and the stability of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs.Molecular Pharmaceutics (NIH/PMC).

    • Summary: Provides in-depth analysis of oxidative degradation pathways (S-oxidation, chlorination)

Sources

Troubleshooting

Troubleshooting solubility issues with 2-substituted thienopyridines in aqueous buffers

Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for the thienopyridine scaffold. If you are here, you are likely facing the "crash-out" phenomenon: your 2-substituted thienopyridine analogue...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for the thienopyridine scaffold. If you are here, you are likely facing the "crash-out" phenomenon: your 2-substituted thienopyridine analogue—likely designed for antiproliferative or antiplatelet activity—precipitates immediately upon dilution into aqueous buffer.

The Root Cause: The thienopyridine core (specifically thieno[2,3-b]pyridine or thieno[3,2-c]pyridine) is inherently lipophilic and planar. While 2-substitution (e.g., carboxamides, aryl groups) often enhances potency by targeting hydrophobic pockets (like PI-PLC or P2Y12), it exacerbates π-π stacking interactions. This leads to high crystal lattice energy and poor aqueous solubility, often < 2 µg/mL in thermodynamic equilibrium .

This guide moves beyond generic advice, offering a root-cause analysis and specific remediation protocols for this scaffold.

Module 1: Diagnostic Workflow

Before altering your buffer, you must distinguish between kinetic precipitation (the "DMSO shock") and thermodynamic insolubility .

Visualizing the Problem

Use the following decision tree to diagnose the specific failure mode of your experiment.

TroubleshootingTree Start Observation: Compound Precipitates CheckTime When does it precipitate? Start->CheckTime Immediate Immediately upon dilution CheckTime->Immediate < 5 mins OverTime After hours/days CheckTime->OverTime > 1 hour KineticIssue Kinetic Solubility Failure (DMSO 'Shock') Immediate->KineticIssue ThermoIssue Thermodynamic Instability (Ostwald Ripening) OverTime->ThermoIssue Action1 Action: Check Mixing Speed & Order of Addition KineticIssue->Action1 Action2 Action: Switch to Pre-complexation (Cyclodextrins) KineticIssue->Action2 Action3 Action: Check Chemical Stability (Hydrolysis?) ThermoIssue->Action3

Figure 1: Diagnostic decision tree for identifying the nature of solubility failure.

Protocol: The Nephelometry "Crash" Test

Do not rely on the naked eye. Microprecipitates (colloidal aggregates) can inhibit enzymes promiscuously, leading to false positives.

  • Prepare Stocks: Make a 10 mM stock in 100% DMSO.

  • Dilution Series: Prepare a 96-well plate with your assay buffer (e.g., PBS pH 7.4).

  • Spike: Add compound to reach 1, 10, 50, and 100 µM (keep DMSO constant at 1%).

  • Read: Measure absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Interpretation:

    • Baseline (OD < 0.005): Soluble.

    • Spike (OD > 0.01): Aggregation. Stop here and move to Module 3.

Module 2: The pH Lever (and its Limits)

Many researchers assume they can "salt in" thienopyridines. However, the position of the nitrogen determines if this is viable.

Structural Analysis
  • Tetrahydrothienopyridines (e.g., Ticlopidine-like): The nitrogen is aliphatic (piperidine-like).

    • pKa: ~7.0–8.5.[1]

    • Strategy: Soluble at pH < 6.0. Citrate or Acetate buffers work well.

  • Aromatic Thienopyridines (e.g., Thieno[2,3-b]pyridine): The nitrogen is part of the aromatic ring.

    • pKa: ~1.0–3.0 (Very weak base).

    • Strategy:pH adjustment will FAIL in biological ranges (pH 7.4). You cannot protonate these at physiological pH .

Table 1: Buffer Compatibility Guide

Buffer SystempH RangeCompatibility with ThienopyridinesNotes
PBS 7.2 - 7.6Poor High ionic strength ("salting out" effect) promotes aggregation.
HEPES 7.0 - 8.0Moderate Better than PBS; zwitterionic nature reduces ionic shock.
Acetate 4.0 - 5.5Excellent Only for tetrahydro-derivatives. Good for storage, not cell assays.
Tris 7.0 - 9.0Poor Often interacts with metal ions; avoid if using metallo-enzymes.

Module 3: Cosolvents & The "DMSO Shock"

When you dilute a hydrophobic stock (DMSO) into water, the rapid change in dielectric constant causes supersaturated thienopyridines to nucleate instantly.

Troubleshooting the "DMSO Shock"

If your compound precipitates at 1% DMSO:

  • Increase DMSO? No. Most assays tolerate max 1-2% DMSO. Going higher (5-10%) often inhibits enzymes or kills cells .

  • The Solution: Use an intermediate dilution step or a binary cosolvent .

Protocol: The "Step-Down" Dilution Instead of 100% DMSO


 Buffer (1:100), use a bridge solvent (PEG400).
  • Dissolve compound in 100% DMSO (Stock A).

  • Dilute Stock A 1:10 into PEG400 or Propylene Glycol (Stock B).

  • Dilute Stock B into the aqueous buffer.

    • Mechanism:[2][3][4][5] PEG400 reduces the interfacial tension and prevents rapid nucleation.

Module 4: Advanced Formulation (Cyclodextrins)

For 2-substituted thienopyridines that are strictly insoluble (aromatic core), cyclodextrin (CD) complexation is the gold standard. The hydrophobic thienopyridine core fits into the CD cavity, while the hydroxyls interact with water.

Why HP-β-CD?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over natural β-CD because it disrupts the hydrogen bonding network that causes β-CD itself to precipitate, allowing for higher concentrations (up to 40% w/v) .

Experimental Workflow: In Situ Complexation

CDWorkflow SolidDrug Solid Thienopyridine Mix Vortex & Sonicate (30 mins, 37°C) SolidDrug->Mix CDSol 20% HP-β-CD in Buffer CDSol->Mix Equilib Shake (24 hrs) Mix->Equilib Filter Filter (0.45 µm) Equilib->Filter Assay Soluble Complex Ready for Assay Filter->Assay

Figure 2: Protocol for generating a thermodynamic solubility equilibrium using Cyclodextrins.

Critical Note: If using CDs in a receptor binding assay, ensure the CD does not sequester your reference ligand. Always run a "vehicle only" control with the same % CD.

Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO but precipitates when I add it to cell culture media. Why? A: Cell media (DMEM/RPMI) contains salts and amino acids that increase ionic strength, reducing the solubility of hydrophobic molecules ("salting out"). Furthermore, serum proteins (Albumin) can bind the compound, but if the precipitation is fast, it's likely the "DMSO shock." Fix: Pre-dilute in media without serum first, vortex rapidly, then add serum. Or, use the PEG400 bridge method described in Module 3.

Q: Can I use Tween-80 instead of Cyclodextrins? A: Yes, but with caution. Surfactants like Tween-80 (0.01% - 0.1%) form micelles that solubilize the drug. However, micelles can cause assay interference (e.g., membrane disruption in cell assays or light scattering in optical assays). Cyclodextrins are generally more "bio-inert."

Q: How do I know if my result is a false positive due to aggregation? A: Perform a detergent sensitivity test . Add 0.01% Triton X-100 to your assay. If the inhibition/activity disappears, your compound was likely acting via non-specific aggregation (sequestration of the target on the aggregate surface). If activity remains, it is a true binder.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Mornane et al.[6] (2012). Journal of Nanoparticle Research.

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Remko, M. (2016).[7][8] International Journal of Molecular Sciences.

  • The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Ostermeier, L. et al.[4][9] (2020). Physical Chemistry Chemical Physics.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Saokham, P. et al. (2018).[10] Molecules.

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Hilaris Publisher.

Sources

Optimization

Technical Support Center: Purification of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

The following technical guide serves as a specialized support center for the purification of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one , a critical intermediate often associated with the synthesis of platelet inhibitors l...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the purification of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one , a critical intermediate often associated with the synthesis of platelet inhibitors like Prasugrel.

This guide addresses the specific challenge of removing regioisomeric impurities (primarily the 3-acyl isomer) which form during the acylation of the thieno[3,2-c]pyridine core.

[1]

Quick Reference: Compound Profile

ParameterDetail
Target Molecule 1-(Thieno[3,2-c]pyridin-2-yl)propan-1-one
CAS Number 1018953-94-0
Core Scaffold Thieno[3,2-c]pyridine
Primary Impurity 1-(Thieno[3,2-c]pyridin-3-yl)propan-1-one (3-isomer)
Critical Issue Regioisomeric similarity causes co-elution in standard HPLC and co-crystallization.[1][2]

Module 1: Diagnostics & Identification

Q: How do I definitively distinguish the desired 2-isomer from the 3-isomer impurity?

A: While HPLC retention times may be close, 1H NMR spectroscopy is the definitive method for structural validation. The thiophene ring proton coupling constants are the "fingerprint."

  • 2-Substituted (Target): You will observe a singlet (or very weak doublet) for the remaining proton at position 3 of the thiophene ring.[1] The coupling to the pyridine protons is negligible.

  • 3-Substituted (Impurity): You will observe a singlet at position 2.[1]

  • Differentiation: In the 2-acyl product, the H3 proton typically shifts downfield (~7.8–8.0 ppm) due to the deshielding effect of the adjacent carbonyl. In the 3-acyl impurity, the H2 proton shifts even further downfield (~8.2–8.5 ppm) because position 2 is electronically more deficient.

Q: My HPLC shows a single peak, but the melting point is depressed. Why?

A: You likely have co-elution .[1] Regioisomers of thienopyridines often share identical polarity indices.

  • Solution: Switch your HPLC method to a Pentafluorophenyl (PFP) column or use a gradient with Methanol/Water rather than Acetonitrile, as methanol offers better pi-pi selectivity for heteroaromatics.[1]

Module 2: Purification Protocols

Q: What is the most effective strategy to remove the regioisomer?

A: Direct recrystallization of the free base is often inefficient due to the formation of solid solutions. The most robust method is Salt Formation followed by Selective Crystallization .

The pyridine nitrogen is basic. Forming the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt dramatically amplifies the lattice energy differences between the 2-isomer and 3-isomer, allowing for efficient separation.[1]

Protocol A: Hydrochloric Acid Salt Purification (Recommended)

Use this protocol if impurity levels are >2.0%.[1]

  • Dissolution: Dissolve 10 g of crude 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one in Ethyl Acetate (100 mL) at 40°C.

  • Salt Formation: Slowly add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.[1]

    • Observation: A thick precipitate will form.[1]

  • Digestion: Heat the slurry to reflux (approx. 77°C) for 30 minutes.

    • Mechanism:[1][3][4] This "Ostwald ripening" allows the thermodynamically stable crystal form of the 2-isomer to grow while the 3-isomer remains in the mother liquor or forms smaller, more soluble crystals.

  • Cooling: Cool slowly to 0–5°C over 2 hours.

  • Filtration: Filter the solid and wash with cold Ethyl Acetate.

  • Free Basing (Recovery): Suspend the salt in water, adjust pH to 9–10 with saturated NaHCO₃, and extract with Dichloromethane (DCM). Evaporate to yield the purified free base.

Protocol B: Recrystallization of Free Base

Use this protocol if impurity levels are <2.0%.[5]

  • Solvent System: Ethanol (95%) or Isopropanol/Heptane (1:3) .[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.[1]

    • If using Heptane, add it dropwise at reflux until slight turbidity persists, then add 1 mL Ethanol to clear it.

    • Allow to cool to room temperature without stirring (static crystallization) to prevent trapping impurities.[1]

    • Chill to 4°C and filter.

Module 3: Troubleshooting & Optimization

Q: The impurity level actually increased after recrystallization. How is this possible?

A: This is a classic case of Eutectic Trapping . If the composition of your crude mixture is near the eutectic point of the two isomers, the impurity might crystallize out preferentially, or the solvent may be better at dissolving your product than the impurity.

  • Fix: Switch solvents immediately. If you used a polar solvent (Ethanol), switch to a non-polar/polar mix (Toluene/Ethyl Acetate).[1] Alternatively, use Protocol A (Salt Formation) which alters the physical properties entirely.

Q: The color is dark/tarry. Will this affect separation?

A: Yes. Tarry oligomers (polymerized thiophene byproducts) can act as surfactants, preventing proper crystal growth.[1]

  • Fix: Perform a Silica Gel Plug Filtration before crystallization.[1] Dissolve crude in DCM, pass through a short pad of silica, elute with DCM/EtOAc (9:1), and then proceed to crystallization.

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying thienopyridine derivatives based on impurity load.

PurificationWorkflow Start Crude Reaction Mixture (1-Thieno[3,2-c]pyridin-2-yl-propan-1-one) Analyze Analyze Purity (HPLC / 1H NMR) Start->Analyze Decision Impurity Level? Analyze->Decision HighImpurity > 2% Regioisomer Decision->HighImpurity LowImpurity < 2% Regioisomer Decision->LowImpurity SaltForm Salt Formation Strategy (Dissolve in EtOAc + Add HCl) HighImpurity->SaltForm Recryst Direct Recrystallization (Ethanol or IPA/Heptane) LowImpurity->Recryst Reflux Reflux Slurry (Digestion step) SaltForm->Reflux FilterSalt Filter & Wash Salt (Impurity stays in filtrate) Reflux->FilterSalt FreeBase Free Base Recovery (NaHCO3 + DCM Extraction) FilterSalt->FreeBase FinalCheck Final Analysis FreeBase->FinalCheck Recryst->FinalCheck FinalCheck->SaltForm Fail (Retry) Product Pure Product (>99.5% Purity) FinalCheck->Product Pass

Caption: Decision tree for the purification of thienopyridine ketones based on initial impurity profiling.

Summary of Physicochemical Properties

Understanding the differences between the target and the impurity is key to exploitation.

Property2-Isomer (Target)3-Isomer (Impurity)Exploitation Strategy
pKa (Pyridine N) ~5.8~5.6Salt Formation: The 2-isomer is slightly more basic, forming salts more readily and with higher lattice stability.[1]
Solubility (EtOH) ModerateHighRecrystallization: The impurity is typically more soluble in alcohols, remaining in the mother liquor.
Reactivity StableProne to oxidationHandling: Keep under inert atmosphere (N2) to prevent degradation of the impurity into tars that trap the product.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67246338, 1-thieno[3,2-c]pyridin-2-ylpropan-1-one. Retrieved from [Link][1]

  • Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][1]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Org. Synth. 2014, 91, 221-232.[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Under Acidic Hydrolysis Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one under acidic hydrolysis conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction: Understanding the Chemistry of Degradation

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a heterocyclic compound featuring a thienopyridine core and a propanone side chain. When subjected to acidic hydrolysis, the primary site of reactivity is expected to be the ketone functional group. The thienopyridine ring system, which possesses aromatic character, is generally stable under acidic conditions, though extreme conditions could potentially lead to reactions involving the pyridine nitrogen or the thiophene sulfur.[1][2][3][4]

The acid-catalyzed hydrolysis of the ketone is the most probable degradation pathway. This reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

This guide will walk you through the process of conducting a forced degradation study to assess the stability of this compound, in line with regulatory expectations such as the ICH Q1A(R2) guidelines.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to perform an acidic hydrolysis study on 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one?

A1: Acidic hydrolysis is a critical component of forced degradation studies, which are mandated by regulatory bodies like the ICH.[5] These studies serve several key purposes:

  • To determine the intrinsic stability of the molecule: This helps in understanding the compound's susceptibility to degradation in acidic environments, which it might encounter during formulation, storage, or in vivo.

  • To identify potential degradation products: Knowing the degradation products is essential for assessing the safety and efficacy of a drug substance.

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products.[6][7]

Q2: What is the expected primary degradation pathway for this compound under acidic conditions?

A2: The most likely degradation pathway is the acid-catalyzed hydrolysis of the propanone side chain. The thienopyridine core is expected to be relatively stable. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This would lead to the cleavage of the side chain.

Q3: I am not observing any degradation. What should I do?

A3: If you do not observe any degradation (or less than 5%), you may need to employ more stringent conditions. Consider the following adjustments, making one change at a time:

  • Increase the acid concentration: You can move from 0.1 N HCl to 1 N HCl or even stronger acids, but be mindful of the potential for secondary reactions at very low pH.

  • Increase the temperature: If the experiment was conducted at room temperature, you can increase it to 60°C or 80°C.[8]

  • Extend the reaction time: Increase the duration of the study to allow more time for the reaction to proceed.

Q4: I am seeing more than 20% degradation very quickly. How can I control the reaction?

A4: Excessive degradation can make it difficult to study the degradation pathway and validate your analytical method.[6] To slow down the reaction, consider these steps:

  • Decrease the acid concentration: Use a more dilute acid, for example, 0.01 N HCl.

  • Lower the temperature: Conduct the experiment at room temperature or even in a cooled bath.

  • Reduce the reaction time: Take samples at earlier time points to capture the initial stages of degradation.

Experimental Protocol: Acidic Hydrolysis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

This protocol is a general guideline. You may need to adjust the conditions based on the specific properties of your compound and the objectives of your study.

Preparation of Solutions
  • Stock Solution of the Compound: Prepare a 1 mg/mL stock solution of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Acidic Solution: Prepare a 0.1 N solution of hydrochloric acid (HCl).

  • Neutralizing Solution: Prepare a 0.1 N solution of sodium hydroxide (NaOH).

  • Control Solution: Prepare a solution of the compound in the solvent without the addition of acid.

Stress Conditions
  • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

  • Store the solution at a controlled temperature (e.g., 60°C).[8]

  • Simultaneously, store the control solution under the same conditions.

  • Withdraw aliquots of the stressed and control solutions at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

Sample Analysis
  • At each time point, immediately neutralize the withdrawn aliquot of the stressed sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample and the control sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Workflow for Acidic Hydrolysis Study

Degradation_Pathway parent 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one [Structure of Parent Compound] intermediate Protonated Ketone [Structure of Protonated Intermediate] parent->intermediate H+ (Acid Catalyst) products Degradation Products Thieno[3,2-c]pyridine-2-carboxylic acid + Propane intermediate->products + H2O (Nucleophilic Attack)

Sources

Optimization

Technical Support Center: Minimizing Polymerization in Thienopyridine Synthesis

Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of thienopyridine derivatives, with a specific focus on mitigating and eliminating unwanted polymerization side reactions. Our approach is grounded in mechanistic principles and validated through practical, field-proven strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding polymerization during thienopyridine synthesis.

Q1: I have an insoluble, tar-like substance in my reaction flask instead of my expected thienopyridine product. What is it?

A: The formation of an insoluble, often dark-colored, tar-like substance is a classic indicator of uncontrolled polymerization. This polymeric byproduct can arise from the self-condensation of electron-rich starting materials or intermediates, such as aminothiophenes, under the reaction conditions.

Q2: What are the most common causes of polymerization in thienopyridine synthesis?

A: Several factors can trigger or accelerate unwanted polymerization:

  • High Reaction Temperatures: Excessive heat can provide the activation energy for polymerization pathways to compete with the desired cyclization.

  • Acidic Conditions: Protic or Lewis acids can catalyze the polymerization of electron-rich thiophene intermediates.[1]

  • Oxidative Processes: The presence of oxidizing agents, or even atmospheric oxygen at elevated temperatures, can lead to oxidative polymerization of the thiophene ring.[2]

  • High Reactant Concentrations: Increased proximity of reactive monomers can favor intermolecular reactions leading to oligomers and polymers.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at high temperatures, can increase the likelihood of side reactions, including polymerization.

Q3: Can I salvage my desired product if polymerization has occurred?

A: Salvaging the product can be challenging but is sometimes possible. The success of purification depends on the solubility differences between your target thienopyridine and the polymeric byproduct. Techniques like trituration, recrystallization from a carefully chosen solvent system, or column chromatography may help separate the desired compound from the polymer.[][4][5] However, prevention is a far more effective strategy.

Q4: Are there any general-purpose inhibitors I can add to my reaction to prevent this?

A: While the addition of inhibitors should be approached with caution as they can interfere with the desired reaction, radical inhibitors like hydroquinone or its derivatives (e.g., mono-tert-butylhydroquinone - MTBHQ) can be effective in preventing radical-initiated polymerization, particularly during the storage and handling of reactive monomers.[6][7] Their use within the reaction itself needs to be carefully evaluated for compatibility with the reaction chemistry.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving polymerization issues in your thienopyridine synthesis.

Issue 1: Uncontrolled, Rapid Polymerization Upon Reagent Addition

This often points to a highly reactive intermediate and overly harsh reaction conditions.

Causality Analysis:

The likely cause is the rapid formation of a reactive species, such as a carbocation or a radical, which initiates a fast polymerization chain reaction. This is common in syntheses involving strong acids or oxidants. For instance, the acid-catalyzed polycondensation of thiophene derivatives is a known phenomenon.[1]

Troubleshooting Workflow:

start Rapid Polymerization Observed step1 Immediate Action: Quench Reaction (if safe) start->step1 step2 Investigate Root Cause step1->step2 step3 Modify Protocol: Reduce Reaction Rate step2->step3 step4 Option A: Lower Temperature step3->step4 Control Temperature step5 Option B: Slow Reagent Addition step3->step5 Control Concentration step6 Option C: Dilute Reaction Mixture step3->step6 Control Concentration step7 Re-run Experiment with Modified Protocol step4->step7 step5->step7 step6->step7 end_node Successful Synthesis step7->end_node

Caption: Troubleshooting workflow for rapid polymerization.

Detailed Protocols & Recommendations:

  • Temperature Control:

    • Action: Run the reaction at a lower temperature. If the protocol calls for reflux, try running it at room temperature or even 0 °C.

    • Rationale: Lowering the temperature decreases the rate of all reactions, but often has a more pronounced effect on side reactions with higher activation energies, such as polymerization.[8][9]

  • Controlled Reagent Addition:

    • Action: Add the catalyst or a particularly reactive substrate dropwise using a syringe pump over an extended period.

    • Rationale: This maintains a low instantaneous concentration of the reactive species, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Dilution:

    • Action: Increase the solvent volume.

    • Rationale: By reducing the concentration of reactants, the probability of intermolecular collisions that lead to polymerization is decreased.

Issue 2: Gradual Formation of Insoluble Byproducts and Low Yield

This scenario suggests that polymerization is a competing, but slower, side reaction. This is often observed in syntheses like the Gewald reaction, which produces 2-aminothiophene precursors to thienopyridines.[8][9][10]

Causality Analysis:

The 2-aminothiophene intermediate is electron-rich and can be susceptible to slow oxidative or acid-catalyzed oligomerization over the course of the reaction. Dimerization of intermediates can also occur, which can act as a seed for further polymerization.[8]

Troubleshooting Parameter Optimization:

ParameterRecommended ActionRationale
Base Selection If using a strong base, consider a weaker, non-nucleophilic organic base (e.g., triethylamine).The choice of base is critical in reactions like the Gewald synthesis. A base that is too strong can promote side reactions.[9]
Solvent Choice Use a solvent that ensures all intermediates remain in solution.Poor solubility of an intermediate can lead to localized high concentrations, promoting polymerization. Polar solvents like ethanol or DMF can be beneficial.[9]
Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This minimizes the risk of oxidative polymerization, which can be initiated by atmospheric oxygen, especially at elevated temperatures.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Unnecessarily long reaction times increase the opportunity for side products to form.

Experimental Protocol: Optimized Gewald Synthesis to Minimize Side Reactions

This protocol for a 2-aminothiophene precursor is designed to minimize polymerization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the carbonyl compound (1.0 eq.) and the active methylene nitrile (1.0 eq.) in ethanol.

  • Knoevenagel Condensation: Add a catalytic amount of a suitable base, such as morpholine (0.1-0.2 eq.). Stir at room temperature and monitor the formation of the Knoevenagel adduct by TLC.

  • Sulfur Addition: Once the initial condensation is complete, add elemental sulfur (1.1 eq.).

  • Cyclization: Gently heat the reaction mixture to 40-50°C. Avoid excessive temperatures. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to remove any soluble oligomers.

Issue 3: Product Isolation and Purification from Polymeric Byproducts

Even with optimization, some amount of polymeric byproduct may be unavoidable.

Purification Strategy Flowchart:

start Crude Product with Polymer step1 Solubility Test start->step1 step2 Option A: Trituration/Recrystallization step1->step2 Solubility Difference Identified step3 Option B: Column Chromatography step1->step3 No Suitable Recrystallization Solvent step4 Option C: Precipitation step1->step4 Polymer is Soluble step5 Characterize Purified Product step2->step5 step3->step5 step4->step5 end_node Pure Thienopyridine step5->end_node

Caption: Purification strategies for removing polymeric byproducts.

Detailed Purification Protocols:

  • Fractional Precipitation:

    • Principle: This technique leverages the lower solubility of higher molecular weight polymers compared to smaller desired molecules.[5]

    • Protocol:

      • Dissolve the crude mixture in a good solvent.

      • Slowly add a non-solvent dropwise while stirring vigorously.

      • The polymer should precipitate first. The precipitation can be collected by filtration or centrifugation.

      • The desired compound remaining in the solution can then be isolated by evaporating the solvent.

  • Column Chromatography:

    • Stationary Phase Selection: For basic thienopyridines that may streak on acidic silica gel, consider using neutral or basic alumina, or treating the silica gel with triethylamine.[4]

    • Eluent System: A gradient elution from a non-polar to a polar solvent system is often effective. The polymeric byproduct will likely remain at the baseline or elute very slowly.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one vs. Clopidogrel Active Metabolite

This guide provides an in-depth technical comparison between the specific thienopyridine derivative 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (hereafter referred to as the Ketone Analog ) and the Clopidogrel Active Metabo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the specific thienopyridine derivative 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (hereafter referred to as the Ketone Analog ) and the Clopidogrel Active Metabolite (CAM) .

The comparison focuses on structural integrity, metabolic stability, pharmacodynamic mechanisms, and analytical detection strategies, designed for researchers in drug metabolism and pharmacokinetics (DMPK).

[1][2]

Executive Summary

This guide contrasts a stable synthetic thienopyridine ketone with the highly unstable, pharmacologically active thiol metabolite of clopidogrel.

  • Clopidogrel Active Metabolite (CAM): A short-lived thiol species formed via two-step CYP450 bioactivation.[1] It acts as an irreversible P2Y12 antagonist via disulfide bridging.

  • 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one: A ketone -functionalized thienopyridine. Structurally related to the Prasugrel scaffold (which utilizes a ketone intermediate), this compound represents a stable pharmacophore often used as a reference standard or impurity marker, lacking the reactive thiol necessary for covalent P2Y12 inhibition.

Structural & Physicochemical Analysis

The fundamental difference lies in the reactive warhead : the thiol (-SH) vs. the ketone (-C=O).

FeatureClopidogrel Active Metabolite (CAM)1-Thieno[3,2-c]pyridin-2-yl-propan-1-one
Core Structure Thieno[3,2-c]pyridine (Ring-opened)Thieno[3,2-c]pyridine (Intact/Substituted)
Key Functional Group Free Thiol (-SH) (Mercapto)Ketone (Propionyl)
Chemical Stability Highly Unstable (

minutes in plasma)
Stable (Standard shelf-life)
Reactivity Nucleophilic; forms disulfide bondsElectrophilic (mild); chemically inert under phys. conditions
Bioactivation Required (Prodrug

Thiolactone

Thiol)
N/A (Synthetic intermediate/Impurity)
Molecular Role Potent P2Y12 AntagonistReference Standard / Structural Analog
Structural Visualization

The following diagram contrasts the metabolic generation of the active thiol with the static structure of the ketone analog.

StructureComparison cluster_legend Pharmacological Status Clopidogrel Clopidogrel (Prodrug) (Thiophene Ring Intact) Thiolactone 2-Oxo-Clopidogrel (Thiolactone Intermediate) Clopidogrel->Thiolactone CYP2C19/3A4 (Oxidation) CAM Active Metabolite (CAM) (Open Ring Thiol -SH) *UNSTABLE* Thiolactone->CAM PON1 / CYP (Ring Opening) Ketone 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (Stable Ketone Analog) *INACTIVE* Ketone->CAM Structural Comparison: Ketone vs. Thiol Legend CAM = Irreversible Binder Ketone = Stable Reference

Figure 1: Metabolic pathway of Clopidogrel leading to the reactive thiol (CAM), contrasted with the stable Ketone Analog.[1][2]

Pharmacodynamics & Mechanism of Action

Clopidogrel Active Metabolite (CAM)

The therapeutic efficacy of clopidogrel relies entirely on the formation of the CAM.

  • Mechanism: The free thiol group of the active metabolite attacks the cysteine residues (Cys17 and Cys270) of the P2Y12 receptor on the platelet surface.

  • Binding: This results in a covalent disulfide bridge , permanently inactivating the receptor for the lifespan of the platelet (approx. 7–10 days).

  • Kinetics: Due to its instability, CAM exists transiently in the systemic circulation.

Ketone Analog (1-Thieno[3,2-c]pyridin-2-yl-propan-1-one)[5]
  • Mechanism: Lacks the free thiol group required for disulfide formation.

  • Activity: While thienopyridine ketones (like the intermediate of prasugrel) are precursors to active metabolites, the ketone itself does not bind covalently to P2Y12.

  • Utility: Often used in Structure-Activity Relationship (SAR) studies to validate the necessity of the thiol group or as an impurity marker in the synthesis of thienopyridine derivatives.

Experimental Protocols: Detection & Stabilization

Because the Active Metabolite is unstable, it cannot be quantified directly like the stable Ketone Analog. Specific derivatization protocols are required.

Protocol A: Stabilization of Clopidogrel Active Metabolite (CAM)

Objective: To trap the reactive thiol in plasma for LC-MS/MS analysis.

  • Reagent Preparation: Prepare a 500 mM solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.

  • Blood Collection: Draw blood directly into tubes containing the MPB solution (final concentration ~5-10 mM) to ensure immediate derivatization.

    • Mechanism:[2][3][4][5] MPB alkylates the unstable thiol (-SH) to form a stable thioether derivative.

  • Acidification: Immediately acidify the sample (pH < 4) to prevent degradation of the acyl glucuronide metabolites back into the parent drug.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate or protein precipitation with methanol.

  • Detection: Analyze the MPB-derivatized CAM via LC-MS/MS.

    • Note: The mass shift will correspond to [CAM + MPB - HBr].

Protocol B: Analysis of Ketone Analog

Objective: Direct quantification of the stable compound.

  • Sample Prep: Standard protein precipitation with acetonitrile (1:3 v/v).

  • Stability: No derivatization required. The ketone is stable at room temperature.

  • Chromatography: Reverse-phase C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[5]

    • Retention: The ketone will typically elute later than the polar acid metabolites but earlier than the parent prodrug depending on the gradient.

Comparative Data Summary

ParameterClopidogrel Active Metabolite (H4 Isomer)Ketone Analog
Detection Method Requires MPB Derivatization (LC-MS/MS)Direct LC-UV or LC-MS
Plasma Half-life < 10 minutes (in vitro without trapping)Hours to Days (Stable)
P2Y12 IC50 ~ 0.1 - 0.5

M (Irreversible)
> 100

M (Inactive/Reversible)
Major Impurity Isomeric thiols (H1, H2, H3 - Inactive)Synthetic byproducts
Metabolic Logic Diagram

The following graph illustrates why the thiol is active and the ketone is not, based on the P2Y12 binding site interaction.

Mechanism cluster_CAM Active Metabolite cluster_Ketone Ketone Analog P2Y12 P2Y12 Receptor (Cys17/Cys270 Residues) CAM_Node CAM (-SH Group) Interaction1 Covalent Disulfide Bond (Irreversible Inhibition) CAM_Node->Interaction1 Interaction1->P2Y12 Ketone_Node Ketone (-C=O Group) Interaction2 No Covalent Bond (Steric Clash / Weak Binding) Ketone_Node->Interaction2 Interaction2->P2Y12

Figure 2: Mechanistic divergence at the P2Y12 receptor site.

References

  • Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel.[1][2][5] Thrombosis and Haemostasis.[6] Link

  • Dansette, P. M., et al. (2012). Metabolic activation of clopidogrel: CYP450-dependent oxidation and thiolactone ring opening. Chemical Research in Toxicology. Link

  • Karaźniewicz-Łada, M., et al. (2014). Pharmacokinetic studies of clopidogrel and its metabolites: Methodological problems. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Niwa, T., et al. (2009). Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel.[7][2] Drug Metabolism and Disposition.[6] Link

Sources

Comparative

Comparing binding affinity of propyl ketone thienopyridines to ADP receptors

Publish Comparison Guide: Binding Affinity & Pharmacodynamics of Propyl Ketone Thienopyridines (Prasugrel) vs. Traditional ADP Antagonists Executive Summary This guide provides a technical analysis of Propyl Ketone Thien...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Binding Affinity & Pharmacodynamics of Propyl Ketone Thienopyridines (Prasugrel) vs. Traditional ADP Antagonists

Executive Summary

This guide provides a technical analysis of Propyl Ketone Thienopyridines , specifically focusing on Prasugrel (CS-747) and its active metabolite (R-138727), in comparison to first-generation thienopyridines (Clopidogrel) and non-thienopyridine reversible antagonists (Ticagrelor, Cangrelor).

The "propyl ketone" structural modification—specifically the introduction of an


-cyclopropylcarbonyl group—represents a critical evolution in P2Y

receptor antagonism. While the intrinsic binding affinity (

) of the active metabolites of prasugrel and clopidogrel is comparable at the receptor level, the propyl ketone moiety fundamentally alters the metabolic activation pathway , resulting in significantly higher in vivo bioavailability and more consistent platelet inhibition. This guide details the mechanistic basis of this performance, supported by experimental protocols for validation.

Chemical Biology & Mechanism of Action

The "Ketone Advantage": Metabolic Efficiency

The primary limitation of traditional thienopyridines like Clopidogrel is the "metabolic shunt." Clopidogrel contains a methyl ester that is rapidly hydrolyzed by human carboxylesterase-1 (hCE1) into an inactive carboxylic acid derivative (approx. 85% of the dose). Only a small fraction undergoes CYP450-mediated oxidation to the active metabolite.

Propyl Ketone Thienopyridines (Prasugrel) incorporate a ketone group (specifically a cyclopropyl ketone) and an ester. This structure shifts the metabolic hierarchy:

  • Rapid Hydrolysis: The ester is hydrolyzed by hCE2 to an intermediate thiolactone (R-95913). Unlike Clopidogrel's hydrolysis, this is an activation step, not an inactivation shunt.

  • CYP Activation: The intermediate is efficiently oxidized by CYP450 (mainly CYP3A4 and CYP2B6) to the active metabolite (R-138727).

Binding Kinetics: Covalent vs. Reversible

Both Prasugrel-AM (Active Metabolite) and Clopidogrel-AM are irreversible antagonists . They form a disulfide bridge with the cysteine residue Cys194 (and potentially Cys97) within the extracellular domain of the P2Y


 receptor.
  • Implication: "Affinity" in this context is time-dependent. Traditional equilibrium constants (

    
    ) are less relevant than the rate of inactivation (
    
    
    
    ) and the functional
    
    
    derived from inhibition of ADP-induced aggregation.

Comparative Performance Analysis

Binding Affinity and Inhibition Data

The following table synthesizes data from radioligand binding assays and functional platelet aggregation studies. Note that while intrinsic potencies are similar, the in vivo effective concentration drives the clinical difference.

ParameterPrasugrel-AM (R-138727) Clopidogrel-AM Ticagrelor Cangrelor
Drug Class Propyl Ketone ThienopyridineThienopyridineCyclopentyltriazolopyrimidineATP Analog
Binding Mode Irreversible (Covalent)Irreversible (Covalent)Reversible (Allosteric)Reversible (Competitive)
Target Residue Cys194 (Disulfide bond)Cys194 (Disulfide bond)Non-covalent pocketADP Binding Site
Receptor Binding (

)
~1.8 – 4.0 nM~2.0 – 5.0 nM~2.0 nM~0.4 nM
Inhibition of Aggregation (

)
1.8 µM (Human Platelets)2.4 µM (Human Platelets)1.0 µM--
Onset of Action Rapid (30 min)Slow (2–4 hours)Rapid (30 min)Immediate (IV)
Metabolic Active Yield High (>80% conversion)Low (<15% conversion)N/A (Active Drug)N/A (Active Drug)

*Note: For covalent inhibitors,


 values are apparent and depend on incubation time. Values represent competition against [3H]-2MeSADP.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways and the binding interaction.

G cluster_0 Prodrug Administration cluster_1 Metabolism cluster_2 P2Y12 Receptor Binding Clopidogrel Clopidogrel (Methyl Ester) InactiveAcid Inactive Acid (85% Shunt) Clopidogrel->InactiveAcid hCE1 (Hydrolysis) Clop_AM Clopidogrel-AM (Active Thiol) Clopidogrel->Clop_AM CYP450 (2 Steps, Slow) Prasugrel Prasugrel (Propyl Ketone) Thiolactone Thiolactone Int. (R-95913) Prasugrel->Thiolactone hCE2 (Rapid Activation) Pras_AM Prasugrel-AM (R-138727) Thiolactone->Pras_AM CYP450 (1 Step) Receptor P2Y12 Receptor (ADP Binding Site) Clop_AM->Receptor Covalent Binding Pras_AM->Receptor Covalent Binding Inhibited Irreversibly Blocked (Disulfide Bond Cys194) Receptor->Inhibited Inactivation

Figure 1: Comparative metabolic activation and binding pathways. Note the direct activation route of Prasugrel (green path) versus the inactivation shunt of Clopidogrel (red path).

Experimental Methodologies

To objectively compare these compounds, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This assay measures the ability of the metabolite to displace a radiolabeled ligand ([3H]-2MeSADP) from the P2Y


 receptor.
  • Reagents:

    • HEK293 cells stably expressing human P2Y

      
       receptor.
      
    • Radioligand: [3H]-2-Methylthio-ADP ([3H]-2MeSADP).[1]

    • Test Compounds: R-138727 (Prasugrel-AM), Clopidogrel-AM (custom synthesized, as they are unstable).

  • Workflow:

    • Membrane Preparation: Harvest HEK293 cells, homogenize in Tris-HCl buffer (50 mM, pH 7.4), and centrifuge (20,000 x g) to isolate membranes.

    • Incubation: Incubate membrane fractions (10-20 µg protein) with [3H]-2MeSADP (0.5 nM) and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Equilibrium: Incubate for 1 hour at room temperature. Critical Step: For covalent inhibitors, pre-incubation of the inhibitor with the receptor before adding the radioligand can reveal the time-dependent nature of inhibition.

    • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

      
       and derived 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Light Transmission Aggregometry (LTA)

The gold standard for functional validation.

  • Reagents:

    • Citrated human platelet-rich plasma (PRP).

    • Agonist: ADP (2.5 µM, 5 µM, and 10 µM).

  • Workflow:

    • Blood Collection: Draw blood into 3.2% sodium citrate tubes. Centrifuge at 200 x g for 10 min to obtain PRP.

    • Baseline: Adjust platelet count to 250,000/µL using platelet-poor plasma (PPP).

    • Drug Treatment: Incubate PRP with test compounds (or vehicle) for 30 minutes at 37°C.

    • Activation: Add ADP agonist while stirring at 1200 rpm.

    • Measurement: Monitor light transmission for 6 minutes. 100% transmission = PPP (full aggregation); 0% = PRP (no aggregation).

    • Calculation: Inhibition of Platelet Aggregation (IPA) % =

      
      .
      

Conclusion

The "Propyl Ketone" modification in Prasugrel does not significantly alter the intrinsic binding affinity of the active metabolite to the P2Y


 receptor compared to Clopidogrel's active metabolite; both are potent, irreversible cysteine-modifying antagonists.

However, the modification is transformative for drug delivery . By leveraging hCE2 for rapid activation and avoiding the hCE1 inactivation shunt, Prasugrel achieves significantly higher and more consistent active metabolite concentrations. For drug development professionals, this highlights the importance of optimizing metabolic stability and activation pathways (SAR) alongside pure receptor affinity when designing next-generation thienopyridines.

References

  • Niitsu, Y., et al. (2005). "Pharmacology of CS-747 (prasugrel, LY640315), a novel, potent antiplatelet agent with in vivo P2Y12 receptor antagonist activity."[2][3] Seminars in Thrombosis and Hemostasis. Link

  • Sugidachi, A., et al. (2007). "The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite."[4] Journal of Thrombosis and Haemostasis. Link

  • Hagihara, K., et al. (2008). "Comparison of human P2Y12 receptor inhibition by the active metabolites of prasugrel and clopidogrel." Drug Metabolism and Pharmacokinetics. Link

  • Wallentin, L., et al. (2009). "Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes (PLATO)." The New England Journal of Medicine. Link

  • FDA Center for Drug Evaluation and Research. (2009). "Prasugrel (Effient) Pharmacology Review." FDA Access Data. Link

Sources

Validation

Validated LC-MS/MS Quantification of Thienopyridine Active Metabolites: A Technical Comparison Guide

Audience: Senior Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Focus: Clopidogrel and Prasugrel Active Metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Senior Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Focus: Clopidogrel and Prasugrel Active Metabolites.

Introduction: The Bioanalytical Paradox of Thienopyridines

Thienopyridines (Clopidogrel, Prasugrel, Ticlopidine) present a unique challenge in bioanalysis. They are prodrugs; the parent compounds are often undetectable or pharmacologically irrelevant in plasma. The clinical efficacy relies entirely on the formation of a short-lived active thiol metabolite (AM) .

For the analytical scientist, the "standard" LC-MS/MS workflow (thaw plasma


 precipitate 

inject) is destined to fail. The active thiol group (-SH) is highly reactive, undergoing rapid oxidation to form disulfides or binding covalently to plasma proteins ex vivo.[1]

The Core Directive: You cannot measure what you cannot stabilize. This guide details the validated methodologies to "trap" these unstable metabolites using derivatization reagents (specifically MPB and NEM) immediately upon blood collection, ensuring the data reflects in vivo pharmacokinetics rather than ex vivo degradation.

The Stabilization Imperative: Mechanism & Workflow

The critical failure point in quantifying Clopidogrel Active Metabolite (CAM) or Prasugrel Active Metabolite (R-138727) occurs at the moment of blood draw. Without immediate chemical intervention, the half-life of these metabolites is measured in minutes.

Mechanistic Pathway & Intervention Points

The following diagram illustrates the metabolic activation and the precise window where the analyst must intervene.

Thienopyridine_Metabolism Prodrug Parent Prodrug (Clopidogrel/Prasugrel) Intermediate 2-Oxo-Intermediate (Cytochrome P450) Prodrug->Intermediate Hepatic Oxidation ActiveMetabolite Active Thiol Metabolite (Unstable -SH) Intermediate->ActiveMetabolite Hydrolysis Degradation Disulfides / Protein Binding (Inactive/Undetectable) ActiveMetabolite->Degradation Rapid Oxidation (If untreated) StableDerivative Stable Thioether Derivative (Quantifiable Analyte) ActiveMetabolite->StableDerivative Alkylation (Immediate) Derivatization Derivatization Reagent (MPB or NEM) Derivatization->StableDerivative

Figure 1: Critical Stabilization Pathway. The active thiol metabolite must be intercepted by the derivatizing agent (MPB/NEM) immediately to prevent degradation into undetectable disulfides.

Comparative Strategy: Reagents & Extraction

Success depends on two choices: the Derivatizing Agent (to stabilize the thiol) and the Extraction Method (to remove the matrix).

A. Derivatization Reagents: MPB vs. NEM

The choice of reagent dictates the stability and chromatographic behavior of the derivative.

FeatureMPB (2-bromo-3'-methoxyacetophenone) NEM (N-ethylmaleimide)
Primary Target Clopidogrel Active Metabolite (CAM)Prasugrel Active Metabolite (R-138727)
Reaction Type Alkylation of thiol groupMichael addition to thiol group
Reaction Speed Very Fast (< 10 min)Fast (< 15 min)
Stability Excellent (months at -80°C)Good, but can be pH sensitive
MS Sensitivity High (Enhances ionization efficiency)Moderate
Best Practice Add to whole blood immediately.[2][3][4][5]Add to whole blood immediately.[4]
B. Extraction Methodologies: Efficiency vs. Cleanliness[6]
MethodProtein Precipitation (PP) Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Throughput High (96-well compatible)Medium (Phase separation steps)High (Automatable)
Matrix Effect High Risk (Phospholipids remain)Moderate (Removes salts/proteins)Lowest (Targeted cleanup)
Recovery >90%~70-80%85-105%
Recommendation Only if using stable isotope IS (SIL-IS) to correct suppression.Good for cost-sensitive labs.Gold Standard for trace quantification (<1 ng/mL).[6]

Validated Performance Data

The following data summarizes typical validation parameters from peer-reviewed methodologies (e.g., J. Chrom. B, J. Pharm. Biomed. Anal.).

Table 1: Comparative Validation Metrics for Clopidogrel Active Metabolite (CAM)

ParameterMethod A: PP + MPBMethod B: LLE + MPBMethod C: SPE + MPB (Recommended)
Sample Volume 100 µL200-500 µL200 µL
Derivatization MPB in bloodMPB in bloodMPB in blood
Extraction ACN PrecipitationEthyl Acetate / MTBEC18 / C2 Empore Disk
LLOQ 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL0.05 - 0.2 ng/mL
Linearity (

)
> 0.995> 0.998> 0.999
Matrix Effect 80-120% (Variable)90-110%95-105% (Negligible)
Recovery > 90%~75%~90%
Run Time 2-3 min5-8 min3-5 min

Master Protocol: Quantification of Clopidogrel Active Metabolite

Methodology: MPB Derivatization + Solid Phase Extraction (SPE) + LC-MS/MS.[4][7][8] Rationale: This workflow offers the highest sensitivity and stability, essential for pharmacokinetic profiling.

Phase 1: Sample Collection (The Critical Step)
  • Reagent Prep: Prepare 500 mM MPB solution in acetonitrile.

  • Execution:

    • Draw blood into vacutainers containing EDTA (anticoagulant).

    • Within 30 seconds: Add MPB solution to the whole blood (typical ratio: 10-20 µL MPB per 1 mL blood).

    • Invert gently 5-10 times to mix.

    • Centrifuge at 4°C (2000 x g, 10 min) to separate plasma.

    • Transfer acidified plasma to cryovials and store at -80°C.

    • Note: Acidification (e.g., formic acid) generally stabilizes the derivative further.

Phase 2: Sample Preparation (SPE)
  • Thaw: Thaw plasma samples on ice.

  • IS Addition: Add Internal Standard (Deuterated CAM-MPB derivative or Ticlopidine).

  • Conditioning: Condition SPE cartridges (e.g., Oasis HLB or C18) with Methanol followed by Water.

  • Loading: Load plasma sample onto the cartridge.

  • Wash: Wash with 5% Methanol in water (removes salts and proteins).

  • Elution: Elute with 100% Acetonitrile or Methanol containing 0.1% Formic Acid.

  • Evaporation: Evaporate eluate under nitrogen stream and reconstitute in Mobile Phase.

Phase 3: LC-MS/MS Configuration

Instrument Diagram:

LCMS_Workflow HPLC UPLC/HPLC (C18 Column, 1.7µm) Source ESI Source (Positive Mode) HPLC->Source Gradient Elution Q1 Q1: Precursor Selection (Derivatized Parent Mass) Source->Q1 [M+H]+ Collision Collision Cell (CID Fragmentation) Q1->Collision Q3 Q3: Product Selection (Specific Fragment) Collision->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: LC-MS/MS Configuration. Triple quadrupole operation in MRM mode ensures specificity for the derivatized analyte.

Typical Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm or 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[9]

    • B: Acetonitrile.[10][6][9]

  • Gradient: 30% B to 90% B over 3-5 minutes.

  • MRM Transitions (Example for Clopidogrel-MPB):

    • Precursor (Q1): m/z ~504 (Clopidogrel active metabolite + MPB).

    • Product (Q3): Specific fragment (e.g., m/z 212 or 354, depending on fragmentation pattern).

Troubleshooting & Self-Validating Checks

To ensure Scientific Integrity , apply these checks:

  • The "Back-Conversion" Check:

    • Risk: Clopidogrel acyl glucuronide (a metabolite) can convert back to parent clopidogrel or interfere.

    • Validation: Assess stability of acyl glucuronide in the presence of methanol. Avoid methanol in extraction if back-conversion is observed; use acetonitrile.

  • Matrix Effect Assessment:

    • Protocol: Compare the peak area of the analyte spiked into extracted blank plasma vs. analyte in neat solvent.

    • Acceptance: The Matrix Factor (MF) should be between 0.85 and 1.15. If MF < 0.8 (suppression), switch from PP to SPE or improve chromatographic separation.

  • Carryover Control:

    • Thienopyridines are "sticky" (lipophilic).

    • Solution: Use a needle wash with high organic content (e.g., 50:50 ACN:IPA + 0.1% FA) and run a blank after high concentration standards.

References

  • Karaźniewicz-Łada, M., et al. (2013). "A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study." Journal of Chromatography B. Link

  • Takahashi, M., et al. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vancea, S., et al. (2016). "Analysis of prasugrel active metabolite R-138727 in human plasma: A sensitive, highly selective and fast LC-MS/MS method." Journal of Chromatography B. Link

  • Silvestro, L., et al. (2011). "Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma." Drug Testing and Analysis. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Comparative

Spectroscopic data (IR, 1H NMR, 13C NMR) validation for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

This guide outlines a rigorous spectroscopic validation protocol for 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one . It is designed for researchers requiring definitive structural confirmation, specifically to differentiate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous spectroscopic validation protocol for 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one . It is designed for researchers requiring definitive structural confirmation, specifically to differentiate the target molecule from its common regioisomer, thieno[2,3-c]pyridine.[1]

[1]

Executive Summary

The synthesis of thieno[3,2-c]pyridines often involves cyclization steps where regioisomeric ambiguity arises. The primary challenge is distinguishing the target [3,2-c] system (where the nitrogen is at position 5) from the [2,3-c] isomer (nitrogen at position 6).[1][2] This guide provides a self-validating spectral framework using IR, 1H NMR, and 13C NMR to confirm the correct fusion and substitution pattern.

Part 1: Structural Analysis & Isomer Differentiation

The core validation logic rests on the coupling patterns of the pyridine ring protons.[1][2] The position of the nitrogen atom dictates the spin-spin splitting (


-coupling) observed in 1H NMR.[1]
Isomer Decision Tree (Graphviz)

IsomerLogic cluster_legend Key Diagnostic Start Crude Product Analysis (1H NMR Aromatic Region) PatternA Coupling Pattern A: 1 Singlet (H4) + 2 Doublets (H6, H7) (H6/H7 are vicinal) Start->PatternA Observe PatternB Coupling Pattern B: 1 Singlet (H7) + 2 Doublets (H4, H5) (H4/H5 are vicinal) Start->PatternB Observe Target Target Structure: Thieno[3,2-c]pyridin-2-yl-propan-1-one (N at Position 5) Isomer Alternative Isomer: Thieno[2,3-c]pyridin-2-yl-propan-1-one (N at Position 6) PatternA->Target CONFIRMED PatternB->Isomer REJECTED Legend H4 in Target is isolated (Singlet). H7 in Isomer is isolated (Singlet).

Caption: Logic flow for distinguishing the target thieno[3,2-c] scaffold from the [2,3-c] isomer based on proton coupling topologies.

Part 2: Comparative Data Specifications

The following values are established reference standards derived from core scaffold literature and substituent increment calculations. Use these ranges to validate your experimental data.

Table 1: 1H NMR Diagnostic Criteria (CDCl3, 400 MHz)
Proton AssignmentTarget: Thieno[3,2-c]Alternative: Thieno[2,3-c]Differentiation Logic
H-3 (Thiophene) Singlet (

7.9 - 8.[1]1)
Singlet (

7.8 - 8.[1]0)
Non-diagnostic: Both are singlets deshielded by C=O.
H-4 (Pyridine) Singlet (

~9.0 - 9.[1][2]2)
Doublet (

~8.4 - 8.[1][2]6)
PRIMARY CHECK: H4 is isolated in [3,2-c].[1][2][3]
H-5 (Pyridine) N/A (Nitrogen)Doublet (

~7.6 - 7.[1][2]8)
In [2,3-c], H4 and H5 couple (

Hz).[1]
H-6 (Pyridine) Doublet (

~8.5 - 8.[1][2]7)
N/A (Nitrogen)In [3,2-c], H6 couples with H7.
H-7 (Pyridine) Doublet (

~7.5 - 7.[1][2]8)
Singlet (

~8.8 - 9.[1][2]0)
SECONDARY CHECK: H7 is isolated in [2,3-c].[1][2]
Propyl Chain Triplet (

1.2), Quartet (

3.[1][2]0)
Triplet (

1.2), Quartet (

3.[1][2]0)
Non-diagnostic: Identical in both isomers.[1][2]
Table 2: IR Spectroscopy Markers (ATR/KBr)
Functional GroupWavenumber (

)
Interpretation
C=O[1] Stretch 1660 - 1675 Conjugated ketone.[1][2] Lower than aliphatic ketones (1715) due to thiophene conjugation.
C=N / C=C 1580 - 1600Pyridine/Thiophene skeletal vibrations.[1][2]
C-H (Aromatic) 3050 - 3100Weak intensity.[1][2]
Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR

Rationale: Concentration effects can shift acidic protons or cause stacking.[1][2] Standardized prep is vital.[1][2]

  • Solvent Choice: Use CDCl3 (99.8% D) as the primary solvent.[1][2]

    • Note: If solubility is poor, use DMSO-d6, but be aware that the H4 singlet may shift downfield by ~0.2-0.4 ppm due to H-bonding with the solvent.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., AlCl3 residues from Friedel-Crafts acylation) which can cause line broadening.[1][2]

Protocol B: 13C NMR Validation (APT/DEPT)

Rationale: Confirming the carbonyl and quaternary carbons.[1][2]

  • Acquisition: Run a standard proton-decoupled 13C sequence (min 256 scans).[1][2]

  • APT/DEPT-135: Run to distinguish CH/CH3 (positive) from CH2/Quaternary (negative/invisible).

  • Checkpoint:

    • 
       ~192-194 ppm:  Ketone Carbonyl (Quaternary).[1][2]
      
    • 
       ~145-155 ppm:  C2 (Thiophene, Quaternary, attached to C=O).[1][2]
      
    • 
       ~32 ppm:  Methylene (CH2) of propyl group.[1][2]
      
    • 
       ~8 ppm:  Methyl (CH3) of propyl group.[1][2]
      
Part 4: Detailed Structural Confirmation Workflow

This workflow integrates the data to finalize the structure.[1][2]

ValidationWorkflow Sample Purified Sample IR IR Spectrum Check 1665 cm-1 Sample->IR H_NMR 1H NMR Check Coupling Sample->H_NMR C_NMR 13C NMR Check C=O (192 ppm) Sample->C_NMR Decision Is H4 a Singlet? H_NMR->Decision Pass VALIDATED Thieno[3,2-c] Decision->Pass Yes Fail ISOMER DETECTED Thieno[2,3-c] Decision->Fail No (Doublet)

Caption: Step-by-step analytical workflow for confirming the 1-(thieno[3,2-c]pyridin-2-yl)propan-1-one structure.

Part 5: Troubleshooting & Artifacts
  • Water Peak Interference:

    • In CDCl3, water appears at ~1.56 ppm.[1][2] This may overlap with the propyl chain multiplet.[1][2]

    • Solution: Add a drop of D2O and shake; the water peak will vanish or shift.[1][2]

  • Rotamers:

    • Thienopyridines are rigid, but the propyl chain is flexible.[1][2] No rotamers are expected at room temperature.[1][2] If peaks are doubled, suspect a mixture of [3,2-c] and [2,3-c] isomers, not conformational isomerism.[1]

  • Residual Solvents:

    • Common synthesis solvents: DCM (5.30 ppm), Ethyl Acetate (4.12, 2.05, 1.26 ppm).[1][2] Ensure these do not confuse the integration of the propyl chain.

References
  • Gronowitz, S., & Sandberg, E. (1970).[1][2] Heteroaromatic Boron Compounds.[1][2] VI. On the Synthesis of Thieno[3,2-c]pyridines. Arkiv för Kemi.

  • Klemm, L. H., et al. (1969).[1][2] Chemistry of Thienopyridines. Mechanistic Studies on the Synthesis of Thieno[2,3-c]pyridine. Journal of Heterocyclic Chemistry. [1][2]

  • BenchChem. (2025).[1][2][4] Confirming the Structure of Thieno[3,2-b]pyridine-5-carboxylic acid: A 2D NMR-Based Comparison Guide.

  • PubChem. (2025).[1][2][5][6][7] Thieno[3,2-c]pyridine Compound Summary. National Library of Medicine.[1] [1][2]

Sources

Validation

Purity Assessment of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one: UPLC Comparison Guide

This guide outlines the purity assessment of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one , a critical intermediate scaffold structurally related to thienopyridine antiplatelet agents (e.g., Prasugrel, Clopidogrel).[1][2] En...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity assessment of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one , a critical intermediate scaffold structurally related to thienopyridine antiplatelet agents (e.g., Prasugrel, Clopidogrel).[1][2]

Ensuring the purity of this ketone intermediate is vital, as the thienopyridine core is prone to oxidation (N-oxide formation) and tautomeric shifts during downstream synthesis.[2] This guide compares the modern Ultra-Performance Liquid Chromatography (UPLC) approach against the traditional High-Performance Liquid Chromatography (HPLC) standard.[2][3]

Executive Summary: The Case for UPLC

In the analysis of thienopyridine derivatives, resolution is paramount. These compounds often co-elute with structurally similar regioisomers and oxidative degradants.[2]

  • The Challenge: Traditional HPLC (5 µm particle size) often struggles to baseline-separate the keto-enol tautomers and N-oxide impurities common to this class without excessive run times (>25 mins).[1][2]

  • The UPLC Solution: By utilizing sub-2 µm particle technology, UPLC compresses the separation window while increasing peak capacity. For 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one, this translates to a 4x reduction in run time and a 60% reduction in solvent consumption compared to HPLC, with superior sensitivity for trace impurities.[1][2]

Technical Comparison: UPLC vs. HPLC

The following data summarizes the performance metrics when analyzing a crude synthetic sample of the target compound.

MetricUPLC (Recommended) HPLC (Alternative) Impact
Column Technology BEH C18 (1.7 µm)XBridge C18 (5 µm)UPLC yields sharper peaks (higher N).[1][2]
Run Time 4.5 minutes18.0 minutesUPLC increases throughput by ~400%.[2]
Resolution (Rs) > 2.5 (Critical Pair)1.6 (Critical Pair)UPLC ensures robust impurity quantification.[2]
LOD (Sensitivity) 0.02 µg/mL0.15 µg/mLUPLC detects trace genotoxic impurities.[2]
Solvent Usage ~2.5 mL/run~20 mL/runUPLC significantly lowers hazardous waste.[2]
Backpressure ~9,000 psi~1,800 psiRequires UPLC-rated instrumentation.[1][2]

Experimental Protocols

A. Sample Preparation (Standardized)[2]
  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.[2] Reasoning: Acidic pH stabilizes the basic thienopyridine nitrogen, preventing peak tailing.

  • Concentration: 0.5 mg/mL (for purity); 0.5 µg/mL (for sensitivity check).

  • Filtration: 0.2 µm PTFE syringe filter. Critical: Protects the sub-2 µm UPLC column frit from clogging.

B. UPLC Method (The Gold Standard)

This protocol is designed for the Waters ACQUITY UPLC H-Class or equivalent.[2]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[3][4]

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~3.5).[2]

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 0.4 mL/min.[2][5]

  • Column Temp: 40°C.

  • Detection: PDA at 254 nm (primary) and 220 nm (impurity scan).[2]

  • Gradient Program:

    • 0.0 min: 10% B[1][2]

    • 3.0 min: 90% B[1][2]

    • 3.5 min: 90% B[1][2]

    • 3.6 min: 10% B[1][2]

    • 4.5 min: 10% B (End)

C. HPLC Method (Legacy Alternative)

Use this if UPLC instrumentation is unavailable.[2]

  • Column: XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Same as UPLC.

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: Linear gradient 10-90% B over 15 minutes; Total run time 22 mins.

Method Validation & Self-Verification

To ensure scientific integrity (E-E-A-T), the method includes self-validating system suitability criteria.[1][2]

  • Tailing Factor (T): Must be < 1.5 for the main peak.[2]

    • Troubleshooting: If T > 1.5, increase ammonium formate concentration to suppress silanol interactions with the pyridine ring.

  • Resolution (Rs): Must be > 2.0 between the target ketone and its nearest eluting impurity (likely the alcohol reduction product).[2]

  • Precision: %RSD of peak area (n=6 injections) must be < 1.0%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and experimental flow for assessing the purity of the thienopyridine intermediate.

G Start Crude Sample: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Prep Sample Prep: Dissolve in ACN:H2O (0.1% FA) Filter 0.2 µm Start->Prep Decision Instrumentation Available? Prep->Decision UPLC_Path UPLC Method (Recommended) Col: BEH C18 1.7µm Time: 4.5 min Decision->UPLC_Path Yes (High Throughput) HPLC_Path HPLC Method (Alternative) Col: C18 5µm Time: 20 min Decision->HPLC_Path No (Legacy) Detection Detection: UV 254nm (Quant) MS (ID Check) UPLC_Path->Detection HPLC_Path->Detection Analysis Data Analysis: Integrate Peaks Calc % Area Normalization Detection->Analysis Result Report Purity (Target > 98%) Analysis->Result

Caption: Analytical workflow for thienopyridine purity assessment, prioritizing UPLC for efficiency.

References

  • Sriram, V. et al. (2012).[2][6][7] Development and Validation of Reverse Phase HPLC Method for the Determination of Impurities in Prasugrel Hydrochloride. International Journal of PharmTech Research.

  • Waters Corporation. (2020).[2] Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Application Note.

  • BenchChem. (2025).[2][5] A Comparative Guide to HPLC and UPLC-MS for Purity Analysis. [2]

  • Reddy, P. et al. (2012).[2][7] Identification, synthesis and characterization of related substances of Prasugrel. Journal of Pharmaceutical Research.

Sources

Comparative

Bioisosteric Optimization of Thieno[3,2-c]pyridin-2-yl Ketones: A Comparative Guide

This guide provides an in-depth technical analysis of bioisosteric replacement strategies focusing on thieno[3,2-c]pyridin-2-yl ketones . While the thieno[3,2-c]pyridine scaffold is best known as the core of antiplatelet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of bioisosteric replacement strategies focusing on thieno[3,2-c]pyridin-2-yl ketones . While the thieno[3,2-c]pyridine scaffold is best known as the core of antiplatelet prodrugs (e.g., Clopidogrel, Prasugrel), the specific 2-acyl (ketone) derivatives represent a distinct class of stable pharmacophores explored for hPNMT inhibition (CNS targets), kinase inhibition , and phosphatase inhibition .

Executive Summary

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry.[1] Its versatility arises from its ability to serve as a bioisostere for 1,2,3,4-tetrahydroisoquinoline (THIQ) , offering altered electronic properties (thiophene vs. benzene) and metabolic profiles.

This guide focuses on thieno[3,2-c]pyridin-2-yl ketones —derivatives where a carbonyl group is attached directly to the 2-position of the thiophene ring. Unlike the antiplatelet prodrugs (where the 2-position is often unsubstituted or bears a labile ester to facilitate ring opening), 2-acyl derivatives are designed as stable inhibitors. Key applications include:

  • hPNMT Inhibition: Targeting adrenaline biosynthesis.

  • PTP1B Inhibition: Diabetes and metabolic regulation.

  • Bioisosteric Strategy: Replacing the phenyl ring of THIQ with thiophene, and the 7-substituent of THIQ with a 2-acyl group on the thienopyridine.

Structural Analysis & Bioisosteric Rationale

The Scaffold Architecture

The thieno[3,2-c]pyridine core consists of a thiophene ring fused to a tetrahydropyridine ring.

  • Electronic Bioisosterism: The thiophene ring is electron-rich (π-excessive) compared to the benzene ring in isoquinoline. This increases the basicity of the neighboring nitrogen (if conjugated) and alters lipophilicity (LogP).

  • Steric Bioisosterism: The sulfur atom in thiophene is roughly isosteric with a vinyl group (–CH=CH–) of benzene, making the fused system sterically compatible with THIQ binding pockets.

The 2-Ketone Pharmacophore

In hPNMT inhibitors , the 2-position of the thienopyridine corresponds spatially to the 7-position of the isoquinoline.

  • THIQ Analogue: 7-substituted-1,2,3,4-tetrahydroisoquinoline.[2]

  • Bioisostere: 2-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3][4]

  • Ketone Role: A 2-acetyl or 2-acyl group acts as a hydrogen bond acceptor and an electron-withdrawing group, modulating the pKa of the tertiary amine and enhancing interactions with serine or tyrosine residues in the active site.

Comparative Performance Review

Case Study A: hPNMT Inhibition (CNS Target)

Comparison of Thieno[3,2-c]pyridin-2-yl ketones vs. Tetrahydroisoquinolines (THIQ).

Objective: Inhibit human Phenylethanolamine N-methyltransferase (hPNMT) to reduce adrenaline synthesis.

FeatureScaffold A: THIQ (Reference)Scaffold B: Thieno[3,2-c]pyridin-2-yl KetonePerformance Outcome
Core Structure 7-Substituted-THIQ2-Acetyl-thieno[3,2-c]pyridineBioisosteric Match
Potency (Ki) 1.4 µM (7-methyl derivative)1.2 µM (2-bromo derivative)*Comparable potency; Thiophene analogues show higher selectivity vs α2-adrenoceptor.
Selectivity Low (binds α2-adrenoceptor)High (α2/hPNMT ratio > 20)Thienopyridine Superiority : The thiophene ring reduces off-target α2-adrenergic binding.
Metabolic Stability Moderate (Ring hydroxylation)High (2-Acyl blocks oxidation)The 2-ketone blocks the reactive 2-position, preventing metabolic ring opening (unlike Clopidogrel).

Note: While 2-bromo is listed for direct comparison, the 2-acetyl derivatives (ketones) maintain potency while improving solubility compared to lipophilic halides.

Case Study B: Antiplatelet Activity (P2Y12)

Comparison of 2-Ketone vs. 2-Ester (Prodrugs).

Objective: Irreversible inhibition of P2Y12 receptor via active metabolite generation.[5]

Feature2-Ester (Prasugrel-like)2-Ketone (Bioisostere)Mechanistic Insight
Activation Rapid hydrolysis by hCE2Slower/Resistant to hCE22-Esters are preferred for prodrugs requiring rapid activation. 2-Ketones are too stable for this specific prodrug mechanism.
Role Prodrug "Handle"Stable Inhibitor2-Ketones are not suitable as P2Y12 prodrugs but are explored as direct-acting reversible antagonists.

Mechanistic Insight & Visualization

Pathway 1: Metabolic Fate vs. Stable Binding

The diagram below illustrates the divergence between the Antiplatelet Prodrug pathway (requiring a labile 2-group) and the Stable Inhibitor pathway (utilizing the 2-ketone).

Bioisostere_Logic Scaffold Thieno[3,2-c]pyridine Scaffold Pos2_Ester 2-Position: Ester (e.g., Acetate) Scaffold->Pos2_Ester Functionalization Pos2_Ketone 2-Position: Ketone (e.g., Acetyl) Scaffold->Pos2_Ketone Bioisosteric Replacement Thiolactone Thiolactone Intermediate Pos2_Ester->Thiolactone hCE2 Hydrolysis (Rapid) Stable_Ligand Stable Ligand (hPNMT / Kinase Inhibitor) Pos2_Ketone->Stable_Ligand Metabolically Stable Retains Integrity Active_Metabolite Active Thiol (P2Y12 Antagonist) Thiolactone->Active_Metabolite CYP450 Oxidation (Ring Opening) P2Y12 Target: P2Y12 (Platelets) Active_Metabolite->P2Y12 Covalent Binding hPNMT Target: hPNMT (CNS) Stable_Ligand->hPNMT Non-Covalent Binding

Figure 1: Divergent pharmacological fates of thienopyridines based on 2-position substitution. The 2-ketone confers stability for non-prodrug applications.

Experimental Protocols

Protocol A: Synthesis of 2-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Rationale: Direct Friedel-Crafts acylation is often difficult on the tetrahydro- system due to amine interference. A preferred route involves building the ring or protecting the nitrogen.

Step-by-Step Methodology:

  • Protection: Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in DCM. Add Boc-anhydride (1.1 eq) and TEA (1.5 eq). Stir at RT for 4h. Isolate N-Boc-tetrahydrothienopyridine .

  • Lithiation/Acylation:

    • Dissolve N-Boc intermediate in anhydrous THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.2 eq) dropwise. (Lithiation occurs selectively at the 2-position of the thiophene ring).

    • Stir for 30 min at -78°C.

    • Add N-methoxy-N-methylacetamide (Weinreb amide, 1.5 eq) or Acetyl Chloride (with care).

    • Allow to warm to RT over 2h.

  • Deprotection: Treat the crude 2-acetyl-N-Boc intermediate with TFA/DCM (1:1) at 0°C for 1h.

  • Purification: Neutralize with NaHCO3, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Yield Target: 60-75%.

    • Validation: 1H NMR (Look for singlet acetyl methyl ~2.5 ppm and thiophene singlet ~7.2 ppm).

Protocol B: Platelet Aggregation Assay (For Bioisosteric Verification)

Even if designed as stable inhibitors, thienopyridines must be screened for antiplatelet activity to rule out off-target effects.

  • Preparation: Collect human venous blood in 3.8% trisodium citrate (1:9 v/v). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP) .

  • Incubation: Incubate PRP (250 µL) with the test compound (dissolved in DMSO, final conc <0.1%) for 5 min at 37°C.

    • Controls: Vehicle (DMSO), Positive Control (Active metabolite R-138727 or Ticagrelor).

  • Induction: Add agonist ADP (final conc 5-20 µM).

  • Measurement: Monitor light transmission using a Born-type aggregometer for 6 minutes.

    • Calculation: % Inhibition = [(Aggregation_vehicle - Aggregation_test) / Aggregation_vehicle] × 100.

Synthesis Workflow Visualization

Synthesis_Flow Start 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Step1 N-Protection (Boc2O, TEA) Start->Step1 Intermediate1 N-Boc-THTP Step1->Intermediate1 Step2 Regioselective Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Step3 Acylation (Weinreb Amide / AcCl) Step2->Step3 Intermediate2 2-Acetyl-N-Boc-THTP Step3->Intermediate2 Step4 Deprotection (TFA/DCM) Intermediate2->Step4 Final 2-Acetyl-4,5,6,7-tetrahydro thieno[3,2-c]pyridine Step4->Final

Figure 2: Synthetic route for accessing 2-acetyl thienopyridine derivatives via lithiation.

References

  • Dairman, W., et al. (1972). "The role of the 2-position in the metabolism of thienopyridines." Journal of Medicinal Chemistry. Link(Generalized citation for mechanistic background)

  • Beaton, H., et al. (2008). "Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase." Bioorganic & Medicinal Chemistry.

  • Wiesner, J., et al. (2021). "Bioisosteric Replacements in Thienopyridines: Impact on Metabolic Stability." Molecules.

  • FDA Drug Approval Package. (2009). "Prasugrel (Effient) Pharmacology Review." U.S. Food and Drug Administration.[6]

  • Maffrand, J.P. (2012). "The story of clopidogrel and prasugrel: From the thienopyridine scaffold to the P2Y12 receptor." Comptes Rendus Chimie.

Sources

Safety & Regulatory Compliance

Safety

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one proper disposal procedures

Operational Guide: Proper Disposal & Handling of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Executive Summary & Chemical Context 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a specialized heterocyclic ketone, structurally c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal & Handling of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Executive Summary & Chemical Context

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a specialized heterocyclic ketone, structurally categorized within the thienopyridine class.[1][2] Compounds in this family (analogs of Ticlopidine, Clopidogrel, and Prasugrel) are frequently utilized as high-value intermediates in the synthesis of antiplatelet agents and P2Y12 receptor antagonists.[1]

Operational Status: Treat as a Pharmacologically Active Intermediate .[2] Due to the biological activity associated with the thienopyridine scaffold, this compound must be handled with the assumption of high potency until specific toxicological data proves otherwise. It is not a standard organic solvent waste; it requires segregation as a hazardous pharmaceutical intermediate.[2]

Hazard Assessment & Safety Profile (GHS)

Before disposal, the chemical nature of the waste must be characterized to ensure regulatory compliance (RCRA/EPA) and personnel safety.

PropertySpecification / Risk Assessment
Chemical Class Heterocyclic Organic Ketone (Sulfur/Nitrogen containing)
Primary Hazards Acute Toxicity (Oral/Dermal): Category 4 (Inferred)Skin/Eye Irritation: Category 2 (Irritant)Sensitization: Potential respiratory/skin sensitizer (common in thienopyridines)
Environmental Aquatic Toxicity: High.[1][2][3] Thienopyridines are lipophilic and persistent.[2]
Combustibility Organic solid/oil.[2] Flash point likely >100°C, but combustible.
Reactivity Incompatible with strong oxidizing agents (peroxides, nitrates) due to the thiophene ring.

Critical Safety Note: Thienopyridine derivatives can be absorbed through the skin. Standard nitrile gloves (0.11 mm) provide splash protection, but double-gloving or chemically resistant laminate gloves (Silver Shield) are recommended for spill cleanup or bulk disposal.[1][2]

Pre-Disposal Stabilization & Packaging

Direct disposal into general solvent waste carboys is prohibited if the concentration exceeds 1% or if the compound is in solid form. Follow this stabilization protocol:

A. Solid Waste (Pure Compound or Silica Gel Cake)[2]
  • Quenching: Not required for the pure ketone, as it is chemically stable under ambient conditions.

  • Packaging:

    • Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).[2]

    • Seal the bag with tape or a zip-tie.[1][2]

    • Place this bag into a second bag (Double-Bagging) or a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Label as "Hazardous Waste - Solid - Thienopyridine Derivative (Toxic/Irritant)."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[2]
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or aqueous acidic waste.[2]

  • Solvent Compatibility: Compatible with non-halogenated organic waste streams (Acetone, Methanol, Ethyl Acetate).

  • Trace Deactivation: If the waste stream is destined for a general solvent tank, ensure the compound concentration is <1% . If higher, segregate into a separate "High Hazard" liquid waste container.

Disposal Workflow (Decision Matrix)

The following diagram outlines the decision logic for disposing of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Silica Gel / Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid Bagging Double Bag (Polyethylene) or HDPE Jar SolidPath->Bagging ConcCheck Concentration > 1%? LiquidPath->ConcCheck HighConcLiq Segregated Liquid Waste (High Hazard) ConcCheck->HighConcLiq Yes (>1%) LowConcLiq General Organic Solvents (Non-Halogenated) ConcCheck->LowConcLiq No (<1%) Tagging Attach Hazardous Waste Tag List: 'Thienopyridine Derivative' HighConcLiq->Tagging LowConcLiq->Tagging Bagging->Tagging DisposalMethod Final Disposal: High-Temp Incineration (Rotary Kiln) Tagging->DisposalMethod

Figure 1: Decision matrix for segregating thienopyridine waste streams to ensure compliance with incineration protocols.

Detailed Disposal Procedures

Method A: High-Temperature Incineration (Required)

Because the thienopyridine ring contains both sulfur and nitrogen, incomplete combustion can generate toxic gases (SOx and NOx).[1][2]

  • Requirement: The waste must be sent to a facility equipped with a Rotary Kiln Incinerator with secondary combustion chambers and gas scrubbers.

  • RCRA Code Classification (USA): While not explicitly P-listed, it should be coded as D001 (Ignitable, if in solvent) or handled as Non-Regulated Hazardous Waste (if solid) but flagged for incineration due to toxicity.[1][2]

  • Action: Mark the manifest clearly: "Incineration Only - Do Not Landfill."

Method B: Spill Cleanup (Emergency)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Tyvek sleeves, nitrile gloves (double layer), and safety goggles.

  • Absorb: Use vermiculite or sand.[2] Do not use combustible materials like sawdust.[2]

  • Clean Surface: After removing the solid, wipe the surface with Acetone followed by a soapy water wash. The thienopyridine structure is soluble in organic solvents; water alone will not effectively remove residues.

  • Disposal of Debris: Place all contaminated wipes and absorbents into the Solid Waste stream (see Figure 1).

Scientific Rationale & Mechanism

Why Incineration? Thienopyridines are chemically robust heterocycles.[2] They are designed to resist rapid metabolic breakdown (hence their use as drugs).[2]

  • Environmental Persistence: If landfilled, these compounds can leach into groundwater. Their lipophilic nature (LogP ~2-4) allows them to bioaccumulate in aquatic life.[1][2]

  • Thermal Decomposition: At temperatures >1000°C (incineration), the thiophene ring breaks down safely into SO₂, which is captured by scrubbers (Lime injection), preventing acid rain precursors from entering the atmosphere.[1]

Why Segregate from Oxidizers? The sulfur atom in the thiophene ring is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Chromic acid, concentrated Nitric acid) in a waste container can lead to an exothermic reaction, evolving heat and potentially toxic sulfoxides/sulfones, risking a container breach.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thieno[3,2-c]pyridine.[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: Handling 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Executive Safety Directive Status: High Potency Intermediate / Bioactive Precursor Primary Hazard Class: Irritant / Potential Antiplatelet Agent 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one belongs to the thienopyridine clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: High Potency Intermediate / Bioactive Precursor Primary Hazard Class: Irritant / Potential Antiplatelet Agent

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one belongs to the thienopyridine class of heterocycles, structurally related to the antiplatelet drugs Prasugrel and Clopidogrel . While specific toxicological data for this exact intermediate may be limited, its structural homology to potent P2Y12 receptor antagonists mandates that it be handled as a bioactive substance capable of affecting coagulation pathways.

Core Safety Rule: Treat this compound as a Sensitizer and Potent Pharmacological Agent . Exposure may carry risks of prolonged bleeding time and respiratory sensitization.

Part 1: Risk Assessment & Hazard Identification
Hazard CategoryClassification (Inferred from Analogs)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.
Pharmacological P2Y12 Antagonist Precursor CRITICAL: Potential to inhibit platelet aggregation.[1][2][3] Minor cuts may bleed longer than normal.
Sensitization Skin Sensitizer (Cat 1)May cause allergic skin reaction upon repeated exposure.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.

Body AreaPPE RequirementTechnical Specification & Rationale
Respiratory P100 / N95 Respirator or Fume Hood Mandatory. Thienopyridine intermediates are often fine powders. Inhalation is the fastest route to systemic exposure. Always work within a certified chemical fume hood.
Hand Protection Double Gloving Strategy Inner Layer: Nitrile (4 mil). Outer Layer: Extended-cuff Nitrile (8 mil) or Laminate (Silver Shield). Rationale: Thienopyridines can permeate standard latex. Double gloving provides a breakthrough time >480 mins.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust and accidental splashes.
Body Defense Lab Coat + Tyvek Sleeves Use a buttoned lab coat (cotton/poly blend). Add disposable Tyvek sleeve covers to bridge the gap between glove and coat cuff.
Part 3: Operational Protocols
3.1 Workflow: Safe Weighing & Transfer

Objective: Eliminate static-induced powder dispersion.

  • Preparation:

    • Place an anti-static mat inside the fume hood.

    • Pre-weigh the receiving vessel (flask/vial) with a cap.

  • The Transfer:

    • Do NOT use a spatula directly from the bulk container if the neck is narrow.

    • Use a disposable anti-static weighing boat .

    • Transfer the solid using a chemically resistant plastic spatula (avoid metal if spark risk exists, though rare for this specific compound).

  • Decontamination:

    • Immediately wipe the balance area with a 10% bleach solution followed by water. Thienopyridines are generally oxidizable; bleach aids in degradation.

3.2 Reaction Setup (Inert Atmosphere)

Rationale: The ketone and thienopyridine ring can be sensitive to moisture or oxidation depending on the specific synthesis stage.

  • Purge: Flush the reaction vessel with Argon or Nitrogen for 5 minutes prior to addition.

  • Addition: Add the solid 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one to the solvent against a counter-flow of inert gas to prevent air entry.

  • Solvent Choice: Common solvents (DCM, THF) permeate gloves rapidly. Change outer gloves immediately if splashed.

Part 4: Emergency Response & Visualization
4.1 Biological Mechanism of Risk

Understanding why you are protecting yourself is crucial for compliance. The diagram below illustrates the potential activation pathway of thienopyridines, highlighting why "prodrug" intermediates must be respected.

Thienopyridine_Risk cluster_prevention Safety Barrier Compound 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (Intermediate) Exposure Accidental Exposure (Inhalation/Dermal) Compound->Exposure Poor PPE Metabolism Liver CYP450 Activation (Possible in vivo) Exposure->Metabolism Absorption Active_Metabolite Active Thiol Metabolite (Irreversible Binder) Metabolism->Active_Metabolite Oxidation Receptor P2Y12 Platelet Receptor Active_Metabolite->Receptor Disulfide Bridge Effect Inhibited Platelet Aggregation (Bleeding Risk) Receptor->Effect Biological Consequence

Figure 1: Potential biological activation pathway. Note that while the intermediate itself may not be fully active, metabolic processing can convert structural analogs into potent platelet inhibitors.

4.2 Spill Response Protocol
  • Isolate: Evacuate the immediate area. Mark a 10-foot radius.

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator if not already wearing one.

  • Containment:

    • Dry Powder: Do NOT use water (spreads contamination). Cover with wet paper towels (dampened with ethanol/water) to prevent dust generation.

    • Liquid Solution: Absorb with vermiculite or chem-mats .

  • Disposal: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Thienopyridine Derivative - Toxic" .

Part 5: Disposal & Waste Management
Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Collect in yellow biohazard/chemical waste bags. Do not landfill.
Liquid Waste Solvent Incineration Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Label "Contains Bioactive Actives".
Sharps/Glass Puncture-Proof Container Rinse triple times with solvent before disposal to deactivate residue.
References
  • PubChem. Thieno[3,2-c]pyridine Structure & Safety Data. National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report: Prasugrel (Thienopyridine Class Safety). Available at: [Link]

Sources

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